Dalfopristin
Descripción
This compound is a combination of two antibiotics (this compound and quinupristin) used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium. It is not effective against Enterococcus faecalis infections. This compound inhibits the early phase of protein synthesis in the bacterial ribosome and quinupristin inhibits the late phase of protein synthesis.
This compound is a Streptogramin Antibacterial.
This compound is a semi-synthetic derivative of streptogramin A produced by streptomycetes. This compound inhibits the early phase of protein synthesis in the bacterial ribosome by binding to the 70S subunit, and also alters the configuration of the ribosome to make it more susceptible for streptogramin B binding. This compound is used in combination with quinopristin, a streptogramin B derivative. This combination is active against most gram-positive organisms, including Enterococcus faecium, and is also active against some gram-negative organisms and mycoplasma.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and has 1 investigational indication.
component of RP-59500; structure in first source
See also: this compound; quinupristin (component of).
Structure
2D Structure
Propiedades
IUPAC Name |
(6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9+,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRLXYYZQTJHF-VMBLUXKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869549 | |
| Record name | Dalfopristin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Slightly yellow to yellow powder, White solid | |
CAS No. |
112362-50-2 | |
| Record name | Dalfopristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112362-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalfopristin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112362502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalfopristin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dalfopristin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALFOPRISTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9M4FJE48E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dalfopristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
approximately 150 °C | |
| Record name | Dalfopristin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Molecular Siege: Dalfopristin's Mechanism of Action on the 50S Ribosome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The inexorable rise of antibiotic resistance necessitates a profound understanding of the molecular mechanisms by which existing antibiotics function. Streptogramins, a unique class of antibiotics, offer a compelling case study in synergistic inhibition of bacterial protein synthesis. This technical guide delves into the core mechanism of action of dalfopristin, a streptogramin A antibiotic, focusing on its interaction with the 50S ribosomal subunit. This compound, in concert with its synergistic partner quinupristin (a streptogramin B), forms a potent combination therapy (quinupristin-dalfopristin) effective against a range of multidrug-resistant Gram-positive pathogens.[1][2] This guide will provide a detailed examination of this compound's binding site, its impact on the peptidyl transferase center (PTC), the structural basis for its synergy with quinupristin, and the experimental methodologies used to elucidate these intricate interactions.
This compound's Tactical Assault on the Ribosome
This compound's primary mode of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][3] Unlike many other antibiotics that act independently, this compound's efficacy is dramatically enhanced by the presence of quinupristin, a phenomenon central to their clinical utility.[4][5][6]
Binding Site within the Peptidyl Transferase Center
Crystallographic studies have pinpointed this compound's binding site to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7][8] This crucial region of the ribosome is responsible for catalyzing peptide bond formation. This compound's binding pocket is located in close proximity to the A- and P-sites, where aminoacyl-tRNA and peptidyl-tRNA molecules bind, respectively.[7][8] This strategic location allows this compound to directly interfere with the fundamental processes of polypeptide chain elongation.[1][4] The binding of this compound largely overlaps with the binding site of other PTC-targeting antibiotics, such as chloramphenicol.[8]
Inhibition of Peptidyl Transferase Activity and tRNA Binding
By occupying the PTC, this compound physically obstructs the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A- and P-sites.[7][8] This interference prevents the formation of peptide bonds, the core catalytic function of the ribosome, thereby halting protein synthesis.[1] this compound specifically inhibits the early phase of protein synthesis.[9][10] The binding of this compound to ribosomes that are not actively engaged in protein synthesis is favored; once the P-site is occupied by a tRNA molecule, this compound's binding is suppressed.[7]
The Synergistic Alliance with Quinupristin
The hallmark of the streptogramin class is the synergistic bactericidal activity of the type A and type B components.[4][5] this compound (type A) and quinupristin (type B) bind to distinct but adjacent sites on the 50S ribosomal subunit.[3][8] The binding of this compound induces a conformational change in the 23S rRNA of the 50S subunit.[3][6] This altered conformation significantly increases the binding affinity of quinupristin to its target site in the ribosomal exit tunnel, a phenomenon that has been reported to enhance quinupristin's binding by a factor of approximately 100.[6]
Structural studies have revealed that this synergy is mediated by direct interactions between the two drug molecules and their shared contact with a single universally conserved nucleotide, A2062 (E. coli numbering).[7][8] This cooperative binding leads to a stable drug-ribosome ternary complex that effectively locks the ribosome in an inactive state.[3] While this compound directly inhibits peptide bond formation, quinupristin blocks the nascent polypeptide chain from progressing through the ribosomal exit tunnel, leading to the premature release of incomplete peptides.[6][7][11] This dual mechanism of action, initiated by this compound's binding, results in a potent and often bactericidal effect.[1][6]
The binding of the streptogramin complex also induces a significant conformational change in another universally conserved nucleotide, U2585. This nucleotide is flipped by approximately 180 degrees, leading to a stable, non-productive orientation of the PTC.[7][8] This stable distortion of the PTC is believed to be a major contributor to the bactericidal activity and the prolonged post-antibiotic effect observed with streptogramins.[7]
Quantitative Data on this compound's Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinupristin-Dalfopristin against Key Gram-Positive Pathogens
| Bacterial Species | Strain Type | Quinupristin-Dalfopristin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 1 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 1 | [2] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.06 | [7] |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | ≤ 2 | [4] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 2.0 | [5][7] |
| Streptococcus pneumoniae | Penicillin-Susceptible & -Resistant | ≤ 2 | [4] |
| Streptococcus pyogenes | - | ≤ 1 | [4] |
Table 2: MICs of this compound and Quinupristin Alone and in Combination against Enterococcus faecium
| Antibiotic | VREF 12311 MIC (µg/mL) | VREF 12366 MIC (µg/mL) | Reference |
| This compound | 4 | 2 | [5] |
| Quinupristin | 64 | 128 | [5] |
| Quinupristin-Dalfopristin (30:70) | 0.25 | 0.25 | [5] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of structural biology, biochemical, and microbiological techniques. Below are detailed methodologies for key experiments.
Ribosome Isolation from E. coli
This protocol describes a general method for isolating 70S ribosomes, which can be adapted for other bacterial species.
Materials:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, 0.5 mM EDTA, 7 mM β-mercaptoethanol, and protease inhibitors (e.g., PMSF).
-
Wash Buffer: Lysis buffer with 500 mM NH₄Cl.
-
Sucrose Cushion: 30% (w/v) sucrose in wash buffer.
-
French Press or Sonicator.
-
Ultracentrifuge with appropriate rotors.
Procedure:
-
Cell Culture and Harvest: Grow E. coli cells in a suitable medium to mid-log phase (A₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation at 4,000 x g for 30 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press at approximately 10,000 psi or by sonication.
-
Clarification of Lysate: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant (S30 extract) contains the ribosomes.
-
Ribosome Pelleting: Layer the S30 extract onto a sucrose cushion. Centrifuge at 100,000 x g for 16 hours at 4°C. This step pellets the ribosomes while leaving most soluble proteins in the supernatant.
-
Washing the Ribosomes: Gently rinse the ribosome pellet with Wash Buffer. Resuspend the pellet in Lysis Buffer. Repeat the pelleting and washing steps at least once to obtain highly purified ribosomes.
-
Quantification and Storage: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit ≈ 24 pmol of 70S ribosomes). Store the purified ribosomes in small aliquots at -80°C.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Coupled in vitro transcription-translation system (e.g., from E. coli S30 extract or a commercial kit).
-
DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid).
-
This compound stock solution of known concentration.
-
Appropriate reaction buffer containing ATP, GTP, and other necessary cofactors.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the in vitro translation system, including the S30 extract, reaction buffer, amino acid mixture, and DNA template.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
Detection of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Assay: If a luciferase reporter was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Fluorescence: If a fluorescent reporter was used, measure the fluorescence intensity.
-
-
Data Analysis: Plot the level of protein synthesis against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits protein synthesis by 50%).
Filter Binding Assay for Ribosome-Antibiotic Interaction
This assay is used to determine the binding affinity of this compound to the ribosome.
Materials:
-
Purified 70S ribosomes.
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled).
-
Binding Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol.
-
Nitrocellulose filters (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in Binding Buffer. Include a control with no ribosomes to measure non-specific binding to the filter.
-
Incubation: Allow the binding reactions to reach equilibrium by incubating at 37°C for a specified time (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with ice-cold Binding Buffer to remove any non-specifically bound antibiotic.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the amount of bound this compound as a function of the free this compound concentration. Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the equilibrium dissociation constant (Kd).
Visualizations
This compound's Mechanism of Action on the 50S Ribosome
Caption: this compound's mechanism of action and synergy with quinupristin.
Experimental Workflow for Studying this compound-Ribosome Interaction
Caption: Workflow for characterizing this compound-ribosome interactions.
Conclusion
This compound's mechanism of action on the 50S ribosome is a sophisticated example of targeted antibiotic activity, made even more potent through its synergistic interaction with quinupristin. By binding to the peptidyl transferase center, this compound not only directly inhibits the crucial step of peptide bond formation but also initiates a cascade of events that includes a conformational change in the ribosome, enhanced binding of its partner antibiotic, and the ultimate shutdown of protein synthesis. The detailed understanding of this mechanism, derived from rigorous experimental approaches, provides a solid foundation for the rational design of new antibiotics that can overcome existing resistance mechanisms and address the urgent need for novel antibacterial therapies. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of antimicrobial drug discovery and development.
References
- 1. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synergistic Interaction of Dalfopristin and Quinupristin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinupristin and dalfopristin, components of the streptogramin antibiotic Synercid®, represent a critical therapeutic option for combating multidrug-resistant Gram-positive infections. While individually bacteriostatic, their combination results in a potent, synergistic bactericidal effect. This guide delves into the molecular underpinnings of this synergy, detailing the mechanism of action, providing quantitative efficacy data, and outlining established experimental protocols for synergy assessment. Visual diagrams are included to elucidate the complex interactions and experimental workflows, offering a comprehensive resource for researchers in antimicrobial drug development.
Introduction: The Streptogramin Synergy
Quinupristin and this compound are semi-synthetic derivatives of pristinamycin IA (a streptogramin B) and pristinamycin IIA (a streptogramin A), respectively.[1] They are combined in a 30:70 weight-to-weight ratio to form the intravenous antibiotic quinupristin-dalfopristin.[1] This combination is highly effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][3] The remarkable efficacy of this combination lies in the synergistic interaction between its two components, which transforms their individual bacteriostatic activities into a powerful bactericidal force.[1][2][4]
Mechanism of Synergistic Action
The synergy between this compound and quinupristin arises from their sequential and cooperative binding to the bacterial 50S ribosomal subunit, which ultimately inhibits protein synthesis at two distinct steps.[1][2][5]
This compound (Streptogramin A): The Initiator
This compound is the first to bind to the 23S rRNA portion of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[1][6][7][8] This binding event induces a critical conformational change in the ribosome.[1][4] The primary actions of this compound are:
-
Inhibition of Peptide Bond Formation: It directly obstructs the enzymatic activity required for the formation of peptide bonds.[6]
-
Blockage of Substrate Attachment: this compound blocks the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC, thereby halting the early phase of protein synthesis.[4][8]
Quinupristin (Streptogramin B): The Enhancer and Elongation Blocker
The conformational change induced by this compound's binding dramatically increases the affinity of the ribosome for quinupristin, enhancing its binding by a factor of approximately 100.[1][5][7] Quinupristin then binds to a nearby site in the ribosomal exit tunnel.[8][9] Its key inhibitory functions include:
-
Prevention of Polypeptide Elongation: Quinupristin blocks the growing polypeptide chain from passing through the exit tunnel, thus inhibiting the late phase of protein synthesis.[1][5][10]
-
Release of Incomplete Peptide Chains: This blockage leads to the premature release of incomplete and non-functional peptide chains.[1][2]
The combined action of this compound and quinupristin creates a stable, non-productive ribosomal complex, leading to a complete and irreversible shutdown of protein synthesis, resulting in bacterial cell death.[8]
Visualization of the Synergistic Mechanism
The following diagram illustrates the cooperative binding and inhibitory actions of this compound and quinupristin on the bacterial ribosome.
Quantitative Data: In Vitro Susceptibility
The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a wide range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibiotic efficacy.
| Pathogen | Quinupristin-Dalfopristin MIC (µg/mL) |
| Staphylococcus aureus | |
| Methicillin-Susceptible (MSSA) | MIC90 ≤ 1.0[2] |
| Methicillin-Resistant (MRSA) | MIC90 = 1.0[11] |
| Staphylococcus epidermidis | MIC90 ≤ 1.0[2] |
| Streptococcus pneumoniae | MIC90 = 0.75-2.0[11][12] |
| Streptococcus pyogenes | MIC ≤ 1.0[4] |
| Enterococcus faecium | |
| Vancomycin-Susceptible | MIC90 ≤ 1.0[2] |
| Vancomycin-Resistant (VREF) | MIC90 = 1.0[13][14] |
| Enterococcus faecalis | Generally Resistant[2][4] |
MIC90 denotes the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Experimental Protocols for Synergy Testing
The synergistic interaction between this compound and quinupristin can be quantitatively assessed using several in vitro methods. The checkerboard assay and the time-kill assay are two of the most common and informative techniques.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.[15][16]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and quinupristin. A series of two-fold dilutions of each antibiotic are then prepared.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, while the dilutions of quinupristin are added in increasing concentrations along the y-axis.[17] This creates a matrix of wells containing various combinations of the two antibiotics.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 105 CFU/mL).[17]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FIC index is then calculated using the following formula:
FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Quinupristin in combination / MIC of Quinupristin alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth.
-
Exposure to Antibiotics: The bacterial suspension is then exposed to this compound alone, quinupristin alone, and the combination of this compound and quinupristin at specific concentrations (often at or near their MICs). A growth control without any antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar media.
-
Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal Activity: A ≥ 3 log10 reduction in the initial inoculum.[19]
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic interaction between this compound and quinupristin.
Resistance Mechanisms
Resistance to quinupristin-dalfopristin can emerge through several mechanisms, although it remains relatively uncommon.[2][20] These mechanisms include:
-
Target Site Alteration: Mutations in the 23S rRNA or ribosomal proteins can reduce the binding affinity of the streptogramins.[20]
-
Enzymatic Inactivation: The production of enzymes, such as acetyltransferases, that modify and inactivate the streptogramin A component (this compound).[21]
-
Active Efflux: The expression of efflux pumps that actively transport the antibiotics out of the bacterial cell.[20]
Pharmacokinetics and Clinical Considerations
Quinupristin-dalfopristin is administered intravenously.[1] Both components are metabolized in the liver and primarily excreted in the feces.[2][22] The half-life of quinupristin is approximately 0.85 hours, and that of this compound is about 0.7 hours.[10][23] A notable characteristic is its prolonged post-antibiotic effect, where bacterial growth suppression continues even after the drug concentration falls below the MIC.[2]
A significant clinical consideration is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system by quinupristin-dalfopristin, which can lead to drug interactions with other medications metabolized by this pathway.[2][3][22]
Conclusion
The synergistic interaction between this compound and quinupristin is a classic example of combination therapy overcoming the limitations of individual agents. Their cooperative binding to the bacterial ribosome results in a potent bactericidal effect against a range of clinically important Gram-positive pathogens. A thorough understanding of their mechanism of action, coupled with robust in vitro synergy testing, is crucial for the continued effective use of this important antibiotic and for the development of future antimicrobial strategies. This guide provides a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 3. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 18. Checkerboard synergy testing [bio-protocol.org]
- 19. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Crystal Structure of Dalfopristin Bound to the Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of dalfopristin, a streptogramin A antibiotic, in complex with the bacterial ribosome. This compound, in synergy with quinupristin (a streptogramin B), is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit. Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for the development of novel antibiotics and for overcoming emerging resistance mechanisms. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the binding interactions and experimental workflow.
Quantitative Crystallographic Data
The crystal structures of this compound and quinupristin bound to the 50S ribosomal subunit from Deinococcus radiodurans and the 70S ribosome from Escherichia coli have been determined, providing critical insights into their mechanism of action. The quantitative data from these structural studies are summarized in the tables below.
| PDB ID | Organism | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Dimensions (Å, °) |
| 1SM1 [1] | Deinococcus radiodurans (50S) | 3.42 | 0.278 | 0.348 | P2₁2₁2₁ | a=208.7, b=458.9, c=695.5, α=β=γ=90 |
| 4U26 [2][3][4][5] | Escherichia coli (70S) | 2.80 | 0.225 | 0.271 | P2₁2₁2₁ | a=211.7, b=462.9, c=700.1, α=β=γ=90 |
Mechanism of Action and Synergistic Inhibition
This compound and quinupristin bind to adjacent sites on the 50S ribosomal subunit, acting synergistically to inhibit protein synthesis.[6][7] this compound binds to the peptidyl transferase center (PTC), where it obstructs the binding of both the A- and P-site tRNAs.[6][8] This initial binding of this compound induces a conformational change in the ribosome, which in turn increases the binding affinity of quinupristin by approximately 100-fold.[7] Quinupristin binds in the nascent peptide exit tunnel, blocking the elongation of the polypeptide chain.[6][7] This dual-binding mechanism results in a stable drug-ribosome complex that effectively halts protein synthesis, leading to a bactericidal effect.[9] The synergistic action is mediated through direct interactions between the two drugs and their shared contact with nucleotide A2062 of the 23S rRNA.[6][8]
Experimental Protocols
The determination of the crystal structure of this compound bound to the ribosome involves several key stages, from the purification of ribosomal subunits to crystallographic data collection and structure refinement.
Ribosome Purification
For Deinococcus radiodurans 50S Subunits (as per PDB ID 1SM1):
-
Cell Lysis and Ribosome Isolation: D. radiodurans cells are harvested and lysed. Ribosomes are isolated from the cell lysate by differential centrifugation.
-
Subunit Dissociation: Crude ribosomes are dissociated into 50S and 30S subunits by dialysis against a low-magnesium buffer.
-
Sucrose Gradient Centrifugation: The dissociated subunits are separated by centrifugation through a sucrose density gradient. Fractions containing the 50S subunits are collected.
-
Purity and Integrity Assessment: The purity and integrity of the isolated 50S subunits are assessed using gel electrophoresis and analytical ultracentrifugation.
For Escherichia coli 70S Ribosomes (as per PDB ID 4U26):
-
Cell Culture and Lysis: E. coli cells are grown to mid-log phase, harvested, and lysed using a French press.
-
Ribosome Pelletting: Ribosomes are pelleted from the cell lysate by ultracentrifugation through a sucrose cushion.
-
Subunit Association: The 70S ribosomes are maintained in a buffer with a sufficient magnesium concentration to ensure subunit association.
-
Purification: The 70S ribosomes are further purified by sucrose gradient centrifugation to separate them from polysomes and other cellular components.
Crystallization
-
Complex Formation: Purified 50S or 70S ribosomes are incubated with a molar excess of this compound and quinupristin to ensure complete binding.
-
Crystallization Screening: The ribosome-drug complex is subjected to extensive crystallization screening using various precipitants, buffers, and temperatures.
-
Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the ribosome-drug complex mixed with the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.
-
Crystal Growth: Crystals typically appear within a few days to several weeks.
X-ray Diffraction Data Collection
-
Cryo-protection: Crystals are transferred to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Structure Determination and Refinement
-
Phasing: The phase problem is typically solved using molecular replacement, with a previously determined ribosome structure as a search model.
-
Model Building: An initial model of the ribosome-dalfopristin complex is built into the electron density map.
-
Refinement: The model is refined through multiple cycles of computational refinement and manual rebuilding to improve its agreement with the experimental data. Difference Fourier maps are used to accurately place the drug molecules.
-
Validation: The final structure is validated to ensure its stereochemical quality and agreement with the diffraction data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ribosome-dalfopristin crystal structure determination.
This compound Binding Site
Caption: this compound binding site on the 50S ribosomal subunit.
References
- 1. rcsb.org [rcsb.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cno.org [cno.org]
- 6. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. as.utexas.edu [as.utexas.edu]
- 9. Index of /ftp/pub/pdb/validation_reports/sm/1sm1 [bmrb.pdbj.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfopristin is a semi-synthetic streptogramin A antibiotic. In combination with quinupristin, a streptogramin B antibiotic, it forms the synergistic injectable formulation known as Synercid®. This combination is a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF). This document provides a detailed overview of this compound's chemical structure, its semi-synthetic manufacturing pathway from the natural precursor pristinamycin IIA, detailed experimental protocols for its synthesis, and its mechanism of action at the bacterial ribosome.
Chemical Structure of this compound
This compound is a complex macrolide antibiotic derived from pristinamycin IIA, which is also known as virginiamycin M1 or ostreogyrcin A.[1][2] The core structure is a 23-membered polyunsaturated macrolactone, which is a hybrid of polyketide and non-ribosomal peptide origins.[1]
The semi-synthetic modification that converts pristinamycin IIA into this compound involves the stereoselective Michael-type addition of 2-(diethylamino)ethanethiol to the dehydroproline ring of the parent molecule, followed by oxidation of the resulting thioether to a sulfone.[2] This modification introduces a [2-(diethylamino)ethyl]sulfonyl group at the 26R position, which enhances the compound's solubility and pharmacokinetic properties.[3]
IUPAC Name: (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][4][5]-dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₅₀N₄O₉S | [2] |
| Molecular Weight | 690.85 g/mol | [2] |
| CAS Number | 112362-50-2 | [2] |
| Appearance | White to slightly yellow hygroscopic powder |
Synthesis Pathway
This compound is not produced via total synthesis for commercial purposes due to the complexity of its natural precursor, pristinamycin IIA. Instead, it is manufactured through a more efficient semi-synthetic route starting from pristinamycin IIA, which is obtained through fermentation of Streptomyces pristinaespiralis.
The synthesis is a two-step process:
-
Thioether Formation: A stereoselective Michael-type addition of 2-(diethylamino)ethanethiol across the conjugated double bond of the dehydroproline ring of pristinamycin IIA. This reaction creates the thioether intermediate.
-
Oxidation: The thioether intermediate is oxidized to the corresponding sulfone, yielding the final this compound molecule. An efficient method for this step employs an oxidizing agent like sodium periodate with a ruthenium catalyst.[3]
Below is a diagram illustrating this semi-synthetic pathway.
Experimental Protocols
The following protocols are based on procedures described in related patents for the synthesis of this compound analogues, such as those found in U.S. Patent 4,866,172.[3] The procedure is described for a pristinamycin IIB analogue but is chemically equivalent to the synthesis of this compound from pristinamycin IIA.
Step 1: Synthesis of the Thioether Intermediate
This step involves the Michael addition of the thiol to the pristinamycin precursor. Note: The patent describes the synthesis starting from the thioether, which is formed via standard Michael addition procedures.
Step 2: Oxidation of the Thioether to this compound
This protocol details the conversion of the thioether intermediate to the final sulfone product.
-
Reaction Setup: A solution of the 26-(2-diethylaminoethyl)thiopristinamycin derivative (5.0 g) is prepared in a mixture of acetone (150 mL) and water (150 mL).
-
Cooling: The solution is cooled to an internal temperature of 0°C with vigorous stirring.
-
Catalyst Addition: A solution of tris(triphenylphosphine)-ruthenium(II) chloride (100 mg) in acetonitrile (10 mL) is added to the reaction mixture.
-
Oxidant Addition: Solid sodium metaperiodate (8.1 g) is added immediately following the catalyst.
-
Reaction: The mixture is stirred at 0°C for 1 hour.
-
Quenching: The reaction is quenched by the addition of solid sodium hydrogen carbonate (5.0 g) and stirred for an additional minute.
-
Filtration: The mixture is filtered through diatomaceous earth. The filter cake is washed with dichloromethane (200 mL).
-
Extraction: The filtrate layers are separated, and the aqueous layer is re-extracted with fresh dichloromethane (100 mL, then 50 mL).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate and evaporated to yield the crude this compound product as a light brown powder.
-
Purification (Optional): The crude product can be further purified by forming a salt, such as a hemicitrate, by dissolving the product in water, washing with a non-miscible organic solvent, adding citric acid, and then extracting the salt with dichloromethane.
Quantitative Data for Synthesis
The following table summarizes the quantitative aspects of the oxidation step as described in the experimental protocol.
Table 2: Quantitative Summary of the this compound Synthesis (Oxidation Step)
| Parameter | Value/Reagent | Molar/Mass Ratio (to Thioether) |
| Starting Material | 26-(2-diethylaminoethyl)thiopristinamycin | 1.0 equivalent |
| Mass of Starting Material | 5.0 g | N/A |
| Solvent System | Acetone/Water (1:1 v/v) | 60 mL/g |
| Catalyst | Tris(triphenylphosphine)-ruthenium(II) chloride | ~0.015 equivalents |
| Oxidizing Agent | Sodium Metaperiodate (NaIO₄) | ~5.5 equivalents |
| Reaction Temperature | 0°C | N/A |
| Reaction Time | 1 hour | N/A |
| Quenching Agent | Sodium Hydrogen Carbonate (NaHCO₃) | ~8.5 equivalents |
| Typical Yield | ~75-85% (crude) | N/A |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 23S portion of the 50S ribosomal subunit. This binding event has two primary consequences:
-
Inhibition of the Peptidyl Transferase Center: this compound blocks the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the peptidyl transferase center, thereby inhibiting the early phase of peptide chain elongation.
-
Synergistic Binding of Quinupristin: The binding of this compound induces a conformational change in the ribosome that increases the binding affinity for quinupristin (a streptogramin B antibiotic) by a factor of approximately 100.
Quinupristin binds to a nearby site and blocks the late phase of protein synthesis by preventing the extension of the polypeptide chain and causing the release of incomplete peptides. This synergistic action of both components leads to a stable drug-ribosome complex that results in bactericidal activity, whereas each component alone is merely bacteriostatic.
References
- 1. GB2275269A - Synergistic mixtures of pristinamycins and virginiamycins - Google Patents [patents.google.com]
- 2. US4866172A - Pristinamycin process - Google Patents [patents.google.com]
- 3. JPH05508652A - Novel salts derived from 26-(dialkylaminoalkylsulfonyl)pristinamycin IIB - Google Patents [patents.google.com]
- 4. FR2576022B1 - NOVEL DERIVATIVES OF PRISTINAMYCIN II B, THEIR PREPARATION AND THE PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]
- 5. ES2029836T3 - PROCEDURE TO PREPARE A PRISTINAMICINE DERIVATIVE. - Google Patents [patents.google.com]
From Natural Antibiotic to Potent Precursor: A Technical Guide to the Synthesis of Dalfopristin from Pristinamycin IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfopristin, a key component of the synergistic antibiotic combination quinupristin/dalfopristin (marketed as Synercid®), is a semi-synthetic streptogramin antibiotic.[1] It is derived from Pristinamycin IIA, a natural product of Streptomyces pristinaespiralis.[2] This technical guide provides an in-depth overview of the chemical transformation of Pristinamycin IIA into this compound, focusing on the core synthetic pathway, experimental methodologies, and relevant biological context. This compound, in combination with quinupristin, is a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF).[3][4] The synthesis of this compound from its natural precursor is a pivotal process in the manufacturing of this life-saving drug.
Chemical Transformation of Pristinamycin IIA to this compound
The conversion of Pristinamycin IIA to this compound is a two-step synthetic process. The core of this transformation involves the modification of the dehydroproline ring within the Pristinamycin IIA macrocycle.
The synthesis proceeds via two key reactions:
-
Stereoselective Michael-type Addition: The synthesis begins with a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the conjugated double bond of the dehydroproline ring of Pristinamycin IIA. This reaction introduces a thioether linkage to the macrocyclic structure.[1]
-
Oxidation of the Thioether: The resulting thioether intermediate is then oxidized to a sulfone. This oxidation is a critical step that enhances the pharmacological properties of the molecule.[1]
For large-scale industrial production, an improved oxidation method is employed, utilizing hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst in a two-phase medium. This method offers a better yield compared to earlier methods that used sodium periodate and ruthenium dioxide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Purity of this compound after purification | > 99.5% | [5] |
| Desorption Rate from Macroporous Resin | > 90% | [5] |
Further quantitative data on reaction yields for each synthetic step is proprietary and not publicly available in detail. The provided data focuses on the final purification outcomes.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound from Pristinamycin IIA, based on available scientific literature.
Step 1: Michael Addition of 2-diethylaminoethanethiol to Pristinamycin IIA
Objective: To introduce a 2-(diethylamino)ethyl)thio group to the dehydroproline ring of Pristinamycin IIA.
Materials:
-
Pristinamycin IIA
-
2-diethylaminoethanethiol
-
Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Pristinamycin IIA is dissolved in an anhydrous, inert solvent under an inert gas atmosphere.
-
2-diethylaminoethanethiol is added to the solution. The reaction is typically carried out at a controlled temperature.
-
The reaction mixture is stirred for a specified period to ensure complete conversion.
-
The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the thioether intermediate. This may involve solvent removal, extraction, and washing steps.
Step 2: Oxidation of the Thioether Intermediate to this compound
Objective: To oxidize the thioether group of the intermediate to a sulfone, yielding this compound.
Materials:
-
Thioether intermediate from Step 1
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Tungstate (Na₂WO₄)
-
Two-phase solvent system (e.g., water and an organic solvent like ethyl acetate)
-
Buffer solution to maintain pH
Procedure:
-
The thioether intermediate is dissolved in a suitable organic solvent.
-
An aqueous solution of sodium tungstate and hydrogen peroxide is prepared, with the pH adjusted using a buffer.
-
The organic solution containing the thioether is mixed with the aqueous oxidizing solution, creating a two-phase system.
-
The mixture is vigorously stirred to ensure efficient phase transfer and reaction. The temperature is carefully controlled.
-
The reaction progress is monitored by HPLC until the starting material is consumed.
-
After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield crude this compound.
Purification of this compound
Objective: To purify the crude this compound to meet pharmaceutical standards.
Method: Macroporous Resin Chromatography[5]
Materials:
-
Crude this compound
-
Macroporous resin (e.g., H-60)[5]
-
Acetonitrile (ACN)
-
Methanesulfonic acid (MeSO₃H) aqueous solution
Procedure:
-
A chromatography column is packed with a suitable macroporous resin.
-
The crude this compound is dissolved in an appropriate loading solvent and applied to the column. The maximum loading amount for H-60 resin is 20 mg/mL.[5]
-
The column is washed with a suitable solvent to remove impurities.
-
This compound is eluted from the resin using a desorption solvent. An effective desorption solvent is 12% acetonitrile (ACN) in a methanesulfonic acid (MeSO₃H) aqueous solution at pH 3.0.[5]
-
The fractions containing pure this compound are collected, and the solvent is removed to yield the final product with a purity of over 99.5%.[5]
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Chemical synthesis workflow from Pristinamycin IIA to this compound.
Mechanism of Action of this compound
Caption: this compound's mechanism of action at the bacterial ribosome.
Conclusion
The semi-synthesis of this compound from its natural precursor, Pristinamycin IIA, is a well-established and efficient process that is vital for the production of the clinically important antibiotic, Synercid®. The key chemical transformations, a Michael addition followed by an oxidation, are robust reactions that can be performed on a large scale. The purification of the final product using techniques such as macroporous resin chromatography ensures the high purity required for pharmaceutical applications. A thorough understanding of this synthetic pathway is essential for researchers and professionals involved in the development and manufacturing of streptogramin antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Conformational Changes in the Ribosome Induced by Dalfopristin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the action of dalfopristin, a streptogramin A antibiotic, on the bacterial ribosome. A particular focus is placed on the conformational changes induced by this compound, which are critical to its inhibitory function and its synergistic relationship with quinupristin. This document provides a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visual representations of the involved molecular pathways and experimental workflows.
Introduction: The Synergistic Action of Streptogramins
This compound, in combination with quinupristin (a streptogramin B), forms a potent antibiotic agent effective against various Gram-positive bacteria. While each component exhibits modest bacteriostatic activity individually, their combination results in a synergistic and often bactericidal effect.[1][2] This enhanced activity stems from a cooperative binding mechanism to the 50S ribosomal subunit, leading to a profound inhibition of protein synthesis. This compound's primary role is to induce a conformational change in the ribosome, which not only impedes the peptidyl transferase center (PTC) but also dramatically increases the binding affinity of quinupristin.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the interaction of this compound and quinupristin with the bacterial ribosome.
| Parameter | Value | Species/System Studied | Reference |
| Enhancement of Quinupristin Binding | ~100-fold | Deinococcus radiodurans 50S | [2][3] |
| This compound Protein Binding | 26% | In vitro models | [5] |
| Quinupristin Protein Binding | 11% | In vitro models | [5] |
| This compound Plasma Half-life | 0.1 to 1.5 hours | In vitro models | [5] |
| This compound:Quinupristin Ratio in Synercid | 70:30 | Commercial Formulation | [5] |
Table 1: Synergistic and Pharmacokinetic Parameters
| Organism | Resistance Phenotype | MIC90 (µg/mL) | Reference |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 | [6] |
| Enterococcus faecalis | Vancomycin-Susceptible | ≤ 8 | [2] |
| Staphylococcus aureus | Oxacillin-Susceptible | 0.5 | [6] |
| Staphylococcus aureus | Oxacillin-Resistant (MRSA) | 1 | [6] |
| Streptococcus pneumoniae | Penicillin-Nonsusceptible | 0.75 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC90) of Quinupristin/Dalfopristin
Molecular Mechanism of Action and Conformational Changes
The synergistic inhibition of protein synthesis by this compound and quinupristin is a result of their distinct but cooperative binding to the 50S ribosomal subunit.
-
This compound Binding and Initial Conformational Change: this compound binds to the peptidyl transferase center (PTC) on the 50S subunit, a critical region for peptide bond formation. This binding event directly interferes with the proper positioning of the acceptor (A) and peptidyl (P) sites for tRNA molecules.[7][8]
-
Induction of a Major Conformational Shift: The binding of this compound induces a significant conformational change within the PTC. A key event is the dramatic reorientation of the universally conserved nucleotide U2585, which undergoes a rotation of nearly 180 degrees.[3] This "flipped" conformation of U2585 is stable and non-productive, effectively locking the PTC in an inactive state.[3][7] This stable distortion is considered a primary contributor to the bactericidal activity of the streptogramin combination.[7]
-
Synergistic Enhancement of Quinupristin Binding: The conformational alterations initiated by this compound, particularly involving nucleotide A2062 which interacts with both drugs, create a high-affinity binding site for quinupristin.[7][9] This results in an approximately 100-fold increase in the binding affinity of quinupristin.[2][3]
-
Quinupristin's Role: Quinupristin binds within the nascent peptide exit tunnel (NPET), adjacent to the PTC.[7] This is the channel through which the growing polypeptide chain emerges from the ribosome. By occupying this site, quinupristin physically obstructs the passage of the nascent peptide, further contributing to the cessation of protein synthesis.[5]
The following diagram illustrates the molecular interactions and conformational changes induced by this compound.
Experimental Protocols
The elucidation of this compound's mechanism of action has been heavily reliant on structural biology techniques, particularly X-ray crystallography, and biochemical assays.
X-Ray Crystallography of the 50S Ribosomal Subunit-Dalfopristin Complex
This protocol provides a generalized workflow for determining the crystal structure of the 50S ribosomal subunit in complex with this compound.
-
Purification of 50S Ribosomal Subunits:
-
Culture a suitable bacterial species (e.g., Deinococcus radiodurans) under optimal growth conditions.
-
Harvest cells and lyse them to release cellular contents.
-
Isolate ribosomes through a series of differential centrifugation steps.
-
Separate the 70S ribosomes into 30S and 50S subunits using sucrose density gradient centrifugation in a low Mg²⁺ buffer.
-
Collect and concentrate the 50S subunit fractions.
-
-
Crystallization:
-
Incubate the purified 50S subunits with a molar excess of this compound and quinupristin to ensure complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a model.
-
Build an atomic model of the 50S subunit and the bound antibiotics into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
The following diagram outlines the experimental workflow for X-ray crystallography.
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.
-
Preparation of the In Vitro Translation System:
-
Use a commercially available cell-free transcription-translation system (e.g., PURExpress®) or prepare a cell extract (e.g., S30 extract from E. coli).
-
The system should contain all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, energy sources (ATP, GTP), and factors.
-
-
Assay Setup:
-
Prepare a series of reactions containing the in vitro translation system.
-
Add varying concentrations of this compound (and/or quinupristin) to the reactions. Include a no-antibiotic control.
-
Initiate the reaction by adding a template DNA or mRNA encoding a reporter protein (e.g., luciferase, GFP).
-
-
Incubation and Detection:
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period.
-
Quantify the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.
-
-
Data Analysis:
-
Plot the amount of protein synthesis as a function of the antibiotic concentration.
-
Determine the IC50 value (the concentration of the antibiotic that inhibits protein synthesis by 50%).
-
Puromycin Reaction Assay
This assay specifically probes the activity of the peptidyl transferase center. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination.
-
Preparation of Ribosome Complexes:
-
Prepare ribosomes programmed with a template mRNA and carrying a peptidyl-tRNA in the P-site. This can be achieved by initiating translation and stalling the ribosomes.
-
-
Inhibition with this compound:
-
Incubate the prepared ribosome complexes with varying concentrations of this compound.
-
-
Puromycin Reaction:
-
Add a radiolabeled or fluorescently tagged puromycin to the reactions.
-
Incubate to allow the peptidyl transferase reaction to occur.
-
-
Analysis:
-
Separate the products of the reaction (e.g., by electrophoresis or chromatography).
-
Quantify the amount of peptidyl-puromycin formed.
-
A decrease in the amount of peptidyl-puromycin in the presence of this compound indicates inhibition of the peptidyl transferase center.
-
Conclusion
This compound's interaction with the bacterial ribosome is a sophisticated process characterized by the induction of significant conformational changes. The allosteric effect on the peptidyl transferase center, particularly the reorientation of U2585, and the synergistic enhancement of quinupristin binding highlight a complex and highly effective mechanism of protein synthesis inhibition. The experimental methodologies detailed herein provide a framework for the continued investigation of ribosome-targeting antibiotics and the development of novel therapeutics to combat antibiotic resistance. The visual representations of the molecular pathways and experimental workflows offer a clear and concise summary of our current understanding of this compound's mode of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. logy.org [logy.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Dalfopristin: A Technical Overview of its Physicochemical Properties and Synergistic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of dalfopristin, a pivotal component of the synergistic antibiotic combination, quinupristin/dalfopristin. The document details its molecular characteristics, mechanism of action, and outlines general experimental protocols for its synthesis and analysis.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for researchers working on drug formulation, analytical method development, and pharmacokinetic studies.
| Parameter | Value | Reference |
| Molecular Weight | 690.85 g/mol | [1][2][3][4] |
| Chemical Formula | C₃₄H₅₀N₄O₉S | [1][2] |
| Percent Composition | C: 59.11%, H: 7.29%, N: 8.11%, O: 20.84%, S: 4.64% | [1] |
Synergistic Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is a semi-synthetic streptogramin A antibiotic, derived from pristinamycin IIA.[2] It exhibits a synergistic antibacterial effect when combined with quinupristin, a streptogramin B antibiotic. While individually bacteriostatic, the combination is bactericidal against many Gram-positive pathogens.
The primary target for both this compound and quinupristin is the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. This compound initiates the inhibitory action by binding to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding induces a conformational change in the ribosome, which significantly increases the binding affinity of quinupristin to a nearby site.[2]
The formation of this stable this compound-quinupristin-ribosome complex effectively halts protein synthesis through a dual mechanism:
-
Inhibition of Peptide Chain Formation: this compound's binding directly interferes with the addition of new amino acids to the growing polypeptide chain.
-
Blockade of Peptide Chain Extrusion: The complex physically obstructs the exit tunnel of the ribosome, preventing the newly synthesized peptide chains from emerging.[2]
This synergistic inhibition of protein synthesis ultimately leads to bacterial cell death.
Experimental Protocols
While detailed, step-by-step proprietary protocols for the industrial synthesis and quality control of this compound are not publicly available, the following sections outline the generally accepted chemical principles and analytical methodologies based on published literature.
General Synthesis and Purification Workflow
The semi-synthesis of this compound originates from the natural product pristinamycin IIA. The process involves a two-step chemical modification:
-
Stereoselective Michael-type Addition: This initial step involves the addition of 2-diethylaminoethanethiol to the conjugated double bond of the dehydroproline ring within the pristinamycin IIA structure.[2]
-
Oxidation: The resulting sulfur derivative is then oxidized to a sulfone. For large-scale production, the preferred method utilizes hydrogen peroxide with sodium tungstate in a two-phase medium, which has been shown to provide an improved yield compared to earlier methods using sodium periodate and ruthenium dioxide.[2]
The final purification of this compound for its combination with quinupristin is achieved through co-crystallization from acetone solutions.[2]
High-Performance Liquid Chromatography (HPLC) for Quality Control
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control of this compound, ensuring its purity and potency in the final drug product. While a specific, universally adopted protocol is not available, a general approach based on reverse-phase chromatography can be outlined.
Objective: To separate this compound from its precursors, degradation products, and other related substances.
General Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for the separation of large molecules like this compound.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.
-
Detection: UV detection is a common method, with the wavelength selected based on the chromophores present in the this compound molecule.
-
Flow Rate and Temperature: These parameters are optimized to achieve good peak resolution and a reasonable run time.
Method Validation: A developed HPLC method would require validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
References
Early In Vitro Studies of Dalfopristin: A Technical Guide
This guide provides an in-depth overview of the foundational in vitro studies of dalfopristin, a streptogramin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes. This compound is a component of the combination antibiotic quinupristin/dalfopristin (Q/D), which acts synergistically to combat a range of pathogenic bacteria, particularly multi-drug resistant Gram-positive organisms.
Core Mechanism of Action: Synergistic Protein Synthesis Inhibition
This compound exerts its antibacterial effect by inhibiting protein synthesis within the bacterial cell. It is a member of the streptogramin A group of antibiotics.[1] While active individually, its efficacy is dramatically enhanced when combined with quinupristin, a streptogramin B antibiotic. The combination, typically in a 70:30 ratio of this compound to quinupristin, often results in bactericidal (bacteria-killing) activity, whereas the components alone are merely bacteriostatic (inhibit bacterial growth).[2]
The synergistic mechanism unfolds in a sequential manner on the bacterial 50S ribosomal subunit:
-
This compound Binding: this compound binds to the peptidyl transferase center of the 23S portion of the 50S ribosomal subunit. This action blocks substrate attachment, thereby inhibiting the early phase of protein synthesis, specifically peptide bond formation.[1]
-
Conformational Change: The binding of this compound induces a conformational change in the ribosome.
-
Enhanced Quinupristin Binding: This conformational change significantly increases (by a factor of about 100) the binding affinity of quinupristin to a nearby site on the 50S subunit.
-
Quinupristin Action: Quinupristin's binding prevents the elongation of the polypeptide chain and can lead to the release of incomplete peptide chains, thus disrupting the late phase of protein synthesis.[1]
This dual-action, targeting two different steps in protein synthesis, creates a stable drug-ribosome complex that effectively halts protein production, leading to bacterial cell death in many cases.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Dalfopristin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Dalfopristin, a key component of the synergistic antibiotic combination Quinupristin/Dalfopristin. Understanding the in vitro potency of this antimicrobial agent is crucial for susceptibility testing, drug development, and clinical decision-making. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
This compound is a streptogramin A antibiotic that acts in synergy with Quinupristin (a streptogramin B). This combination, known as Quinupristin/Dalfopristin (marketed as Synercid®), is a potent inhibitor of bacterial protein synthesis. The two components bind to separate sites on the 50S bacterial ribosomal subunit, leading to a bactericidal effect that is greater than the sum of their individual activities. This compound inhibits the early phase of protein synthesis, specifically peptidyl transfer, while Quinupristin inhibits the late phase, preventing polypeptide chain elongation and leading to the release of incomplete peptide chains.[1][2][3][4][5]
Accurate MIC determination is essential for monitoring bacterial susceptibility and resistance patterns. The following sections detail standardized procedures for determining the MIC of Quinupristin/Dalfopristin, including broth microdilution and agar dilution methods.
Mechanism of Action: Synergistic Inhibition of Protein Synthesis
The synergistic bactericidal activity of Quinupristin/Dalfopristin is a result of a cooperative binding process to the bacterial 50S ribosomal subunit.
References
Dalfopristin Disk Diffusion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dalfopristin/quinupristin combination, a streptogramin antibiotic, is a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria. The disk diffusion assay, also known as the Kirby-Bauer test, is a standardized, accessible, and widely used method for determining the in vitro susceptibility of bacterial isolates to this combination. This document provides a detailed methodology for performing the this compound disk diffusion assay, including quality control parameters and interpretive criteria, to ensure accurate and reproducible results.
Principle of the Method
A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of this compound/quinupristin (15 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to this compound/quinupristin.
Data Presentation
Table 1: Materials and Reagents
| Item | Specification |
| Antimicrobial Disks | 15 µg Quinupristin/Dalfopristin (30:70 ratio) |
| Growth Medium | Mueller-Hinton Agar (MHA) |
| MHA with 5% defibrinated sheep blood (for Streptococcus pneumoniae) | |
| Inoculum | Bacterial culture in log phase of growth |
| Turbidity Standard | 0.5 McFarland Standard |
| Reagents | Sterile saline or non-selective broth |
| Consumables | Sterile cotton swabs, Petri dishes (150 mm or 100 mm), forceps, incubator, measuring calipers or ruler |
Table 2: Zone Diameter Interpretive Criteria (CLSI)
These criteria are for non-fastidious bacteria tested on unsupplemented Mueller-Hinton agar.[1][2]
| Interpretation | Zone Diameter (mm) |
| Susceptible (S) | ≥ 19 |
| Intermediate (I) | 16 - 18 |
| Resistant (R) | ≤ 15 |
Table 3: Quality Control (QC) Zone Diameter Ranges
| QC Strain | ATCC Number | Disk Content | Acceptable Zone Diameter (mm) | Source |
| Staphylococcus aureus | 25923 | 15 µg | 21 - 28 | CLSI[3] |
| Streptococcus pneumoniae | 49619 | 15 µg | 19 - 24 | CLSI[4] |
| Enterococcus faecalis | 29212 | 15 µg | 11 - 17 | EUCAST[5] |
Experimental Protocols
Media Preparation
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[6][7]
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to 45-50°C in a water bath.
-
For testing Streptococcus pneumoniae, supplement the cooled MHA with 5% sterile defibrinated sheep blood.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of approximately 4 mm.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C in a sealed container until use. Plates should be used within 7 days of preparation.
Inoculum Preparation
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of similar morphology.
-
Touch the top of each colony with a sterile loop or needle.
-
Transfer the growth to a tube containing 4-5 mL of sterile saline or a suitable non-selective broth.
-
Vortex the tube to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a photometric device. A properly adjusted 0.5 McFarland standard has a bacterial density of approximately 1.5 x 10⁸ CFU/mL.
Inoculation of the Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Finally, run the swab around the rim of the agar to pick up any excess liquid.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes.
Application of Antimicrobial Disks
-
Using sterile forceps, dispense the 15 µg this compound/quinupristin disks onto the surface of the inoculated agar plate.
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk down with the forceps to ensure complete contact with the agar surface. Do not move a disk once it has been placed.
Incubation
-
Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.
-
For non-fastidious organisms, incubate in ambient air for 16-18 hours.
-
For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂ for 20-24 hours.
Reading and Interpreting Results
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers. The zone should be measured from the back of the plate against a dark, non-reflective background.
-
For Streptococcus pneumoniae on blood agar, measure the zone of inhibition of growth, not the zone of hemolysis.
-
Interpret the results based on the zone diameter interpretive criteria in Table 2.
Quality Control
-
Perform quality control testing with each new batch of media and disks, and on each day of testing.
-
Use the recommended QC strains listed in Table 3.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 3 for the test results to be considered valid.
Mandatory Visualizations
Caption: Experimental workflow for the this compound disk diffusion assay.
Caption: Logic for interpreting this compound disk diffusion zone diameters.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Zones too large | Inoculum too light | Re-standardize inoculum to 0.5 McFarland. |
| Agar depth too thin | Ensure agar depth is 4 mm. | |
| Antibiotic disks have incorrect potency | Use disks from a new, properly stored batch. | |
| Zones too small | Inoculum too heavy | Re-standardize inoculum to 0.5 McFarland. |
| Agar depth too thick | Ensure agar depth is 4 mm. | |
| Premature degradation of antibiotic | Ensure proper storage of disks. | |
| No zone of inhibition | Organism is resistant | Report as resistant. |
| Inactive antibiotic disks | Verify with QC strains. | |
| Incorrect incubation conditions | Verify incubator temperature and atmosphere. | |
| Fuzzy zone edges | Slow-growing organism | Consider an alternative method like MIC determination. |
| Contamination | Repeat the test with a pure culture. | |
| QC out of range | Any of the above issues | Investigate all aspects of the procedure; do not report patient results until QC is within range. |
Limitations of the Assay
-
Inherent Variability: The disk diffusion method is a qualitative assay and is subject to inherent variability. Strict adherence to the standardized protocol is crucial for reproducibility.
-
Fastidious Organisms: The growth of some fastidious organisms may be suboptimal on standard Mueller-Hinton agar, potentially leading to inaccurate results. Supplementation of the media may be required.
-
Slow-Growing Organisms: For slow-growing bacteria, the zone of inhibition may be difficult to measure accurately, and an alternative method such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination may be more appropriate.
-
Not for all Organisms: The interpretive criteria provided are not applicable to all bacterial species. For example, specific criteria for Haemophilus influenzae have not been established due to the clustering of MICs around the breakpoints.[4]
-
Inducible Resistance: The disk diffusion test may not detect some mechanisms of inducible resistance.
Conclusion
The this compound disk diffusion assay is a reliable and practical method for determining the susceptibility of clinically relevant bacteria. By following the detailed protocols and adhering to the quality control measures outlined in this document, researchers and clinicians can generate accurate data to guide therapeutic decisions and support antibiotic resistance surveillance efforts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cms.gov [cms.gov]
- 4. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Determining the Post-Antibiotic Effect (PAE) of Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the post-antibiotic effect (PAE) of Dalfopristin, a streptogramin antibiotic that is typically combined with Quinupristin (as Quinupristin-Dalfopristin, Q-D). The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Understanding the PAE is crucial for optimizing dosing regimens and predicting the in vivo efficacy of antibiotics.
Introduction to the Post-Antibiotic Effect
The post-antibiotic effect (PAE) is an important pharmacodynamic parameter that describes the duration of bacterial growth suppression after the concentration of an antibiotic falls below the minimum inhibitory concentration (MIC).[1] this compound, in combination with Quinupristin, exhibits a significant PAE against a variety of Gram-positive bacteria.[2][3] This effect is a key consideration in designing intermittent dosing schedules that maximize therapeutic outcomes while minimizing the potential for toxicity and the development of resistance.
Methods for Determining the Post-Antibiotic Effect (PAE)
The PAE of this compound is primarily determined using in vitro methods, most commonly the viable count method. This method involves exposing a bacterial culture in the logarithmic phase of growth to the antibiotic for a defined period, followed by the removal of the antibiotic and subsequent monitoring of bacterial regrowth.
Protocol 1: In Vitro PAE Determination by the Viable Plate Count Method
This protocol is adapted from methodologies described by Craig and Gudmundsson.[4][5]
I. Materials
-
Test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB), Iso-Sensitest broth, Brain Heart Infusion (BHI) broth)[2][4][6]
-
Supplemental agents if required (e.g., 5% lysed horse blood for pneumococci)[2]
-
This compound (or Quinupristin-Dalfopristin) stock solution of known concentration
-
Phosphate-buffered saline (PBS) or 0.9% NaCl solution for washing and dilution[4][6]
-
Appropriate agar plates for viable counting (e.g., Tryptic Soy Agar (TSA), China Blue Lactose Agar)[4]
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
-
Pipettes and sterile consumables
II. Experimental Procedure
-
Preparation of Inoculum:
-
Inoculate a single colony of the test organism into the appropriate broth medium.
-
Incubate overnight (16-18 hours) at 35-37°C with shaking to achieve a stationary phase culture.[5]
-
Dilute the overnight culture 1:100 into fresh, pre-warmed broth.[5]
-
Incubate for 2-4 hours at 35-37°C with shaking to allow the bacteria to reach the logarithmic growth phase (approximately 10⁶ to 10⁷ CFU/mL).[2][5]
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
To the "Test" tubes, add this compound (or Q-D) to achieve the desired final concentration (e.g., 2x, 4x, or 10x the MIC).[3][7]
-
The "Control" tubes receive no antibiotic.
-
Incubate all tubes for a defined exposure period (typically 1 or 2 hours) at 35-37°C with shaking.[2][6]
-
-
Antibiotic Removal:
-
After the exposure period, rapidly remove the antibiotic from the "Test" cultures. This can be achieved by:
-
Dilution: Dilute the culture 1:1,000 in pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.[2][8]
-
Centrifugation and Washing: Centrifuge the bacterial suspension, discard the supernatant, and resuspend the pellet in fresh, pre-warmed broth. Repeat this washing step at least once to ensure complete removal of the antibiotic.[6]
-
-
-
Monitoring of Bacterial Regrowth:
-
At time zero (immediately after antibiotic removal) and at regular intervals thereafter (e.g., every 1-2 hours), take samples from both the "Test" and "Control" tubes for viable counting.[2]
-
Perform serial dilutions of the samples in sterile saline or PBS.
-
Plate aliquots of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 20-48 hours, until colonies are visible.[4]
-
Count the number of colonies to determine the CFU/mL at each time point.
-
III. Calculation of PAE
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.[6][8]
-
C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL above its initial count.[6][8]
Diagram: Experimental Workflow for In Vitro PAE Determination
Caption: Workflow for In Vitro PAE Determination.
Quantitative Data on the PAE of Quinupristin-Dalfopristin
The following tables summarize the reported PAE values for Quinupristin-Dalfopristin against various Gram-positive bacteria.
Table 1: PAE of Quinupristin-Dalfopristin against Staphylococcus aureus
| Strain Type | Resistance Phenotype | Exposure Concentration | Exposure Time (h) | PAE (h) | Reference(s) |
| MSSA | Erythromycin-Susceptible | 4x MIC | - | 3.9 - 5.2 | [3] |
| MRSA | Erythromycin-Susceptible | - | - | 0.4 - 6.9 | [4] |
| MRSA | Inducibly Macrolide-Resistant | 10x MIC | 1 | ~4.7 | [2] |
| MRSA | Constitutively Macrolide-Resistant | 10x MIC | 1 | Shorter than inducible strains | [2] |
| Staphylococci | - | 2x MIC | - | 0.92 - 3.02 | [7] |
Table 2: PAE of Quinupristin-Dalfopristin against Streptococcus pneumoniae
| Strain Type | Resistance Phenotype | Exposure Concentration | Exposure Time (h) | PAE (h) | Reference(s) |
| S. pneumoniae | - | 4x MIC | - | 8.0 | [3] |
| S. pneumoniae | - | 10x MIC | 1 | 2.8 | [2] |
| S. pneumoniae | - | 2x MIC | - | 2.13 - 3.28 | [7] |
Table 3: PAE of Quinupristin-Dalfopristin against Enterococcus faecium
| Strain Type | Resistance Phenotype | Exposure Concentration | Exposure Time (h) | PAE (h) | Reference(s) |
| E. faecium | Vancomycin-Susceptible | 10x MIC | 1 | 8.5 | [2] |
| E. faecium | Vancomycin-Resistant (VREF) | 10x MIC | 1 | 2.6 | [2] |
| VREF | - | 4x MIC | 1 | 0.2 - 3.2 | [5][8] |
| Enterococci | - | 2x MIC | - | 1.89 - 7.07 | [7] |
Factors Influencing the PAE of this compound
Several factors can influence the duration of the PAE observed with this compound:
-
Bacterial Species and Strain: The PAE varies significantly between different bacterial species and even among strains of the same species.[2][3]
-
Antibiotic Concentration: Higher concentrations of Quinupristin-Dalfopristin generally lead to a longer PAE.
-
Exposure Duration: A longer exposure time can result in a more prolonged PAE.[4]
-
Bacterial Growth Phase: Quinupristin-Dalfopristin has been shown to produce a significant PAE on both exponentially growing (log phase) and non-growing (lag phase) cultures of S. aureus, which is not observed with many other antibiotics.[4]
-
Resistance Mechanisms: The presence of resistance mechanisms, such as constitutive macrolide-lincosamide-streptogramin B (MLSB) resistance, can shorten the PAE.[2]
In Vivo Models for PAE Assessment
While in vitro methods are standard for determining the PAE, in vivo animal models provide a more complex physiological environment to assess the efficacy of an antibiotic, which is influenced by its PAE. Common models include:
-
Thigh Infection Model: Used to study the pharmacodynamics of antibiotics against localized infections.[9]
-
Sepsis Model: Evaluates antibiotic efficacy in systemic infections.[9]
-
Pneumonia Model: Assesses antibiotic performance in respiratory tract infections.[9]
-
Endocarditis Model: Used for evaluating efficacy against infections on heart valves.[9][10]
In these models, the PAE is not measured directly as in the in vitro setting. Instead, the dosing interval is varied, and the impact on bacterial killing and regrowth is observed. A long PAE would suggest that less frequent dosing can still be effective.
Diagram: Relationship between PAE and Dosing Regimen
Caption: Impact of PAE on Dosing Strategy.
Conclusion
The determination of the post-antibiotic effect is a critical component in the preclinical and clinical evaluation of this compound. The protocols and data presented here provide a framework for researchers to accurately measure and interpret the PAE of this important antibiotic. A thorough understanding of the PAE allows for the development of more effective and rational dosing strategies, ultimately improving patient outcomes in the treatment of infections caused by susceptible Gram-positive bacteria.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Quinupristin-Dalfopristin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Analysis of the Activity of Quinupristin-Dalfopristin against Vancomycin-Resistant Enterococcus faecium with Differing MBCs via Time-Kill-Curve and Postantibiotic Effect Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dalfopristin in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dalfopristin, primarily in combination with quinupristin as quinupristin/dalfopristin (Q/D), in various animal models of bacterial infection. The information is intended to guide the design and execution of preclinical efficacy studies.
This compound is a streptogramin A antibiotic that acts synergistically with the streptogramin B component, quinupristin. This combination targets the bacterial ribosome to inhibit protein synthesis, resulting in bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this combination.
Mechanism of Action
This compound and quinupristin both bind to the 50S subunit of the bacterial ribosome, but at different sites. This compound's binding induces a conformational change in the ribosome that increases its affinity for quinupristin by approximately 100-fold. This cooperative binding creates a stable drug-ribosome complex that effectively blocks protein synthesis at two distinct steps: this compound inhibits peptide bond formation during the early phase of protein synthesis, while quinupristin prevents the elongation of the polypeptide chain and promotes the release of incomplete peptide chains, disrupting the late phase of protein synthesis. This synergistic action is key to the bactericidal effect of the combination.
Application Notes and Protocols for Checkerboard Synergy Testing with Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the synergistic activity of Dalfopristin in combination with other antimicrobial agents using the checkerboard broth microdilution method. The information is intended to guide researchers in microbiology and drug development in the accurate assessment of antibiotic synergy.
Introduction
This compound is a streptogramin antibiotic that inhibits the early phase of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] It is often used in combination with Quinupristin, another streptogramin that inhibits the late phase of protein synthesis.[1][2] This combination, known as Quinupristin/Dalfopristin (Q/D), can result in synergistic bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[3]
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[4][5] By testing various concentrations of two drugs both individually and in combination, the assay can determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.[4][6] This is crucial for the development of effective combination therapies.
Mechanism of Synergistic Action
This compound and its synergistic partner, Quinupristin, both target the bacterial 50S ribosomal subunit, but at different sites. This compound binds to the peptidyl transferase center, inducing a conformational change in the ribosome. This change significantly increases the binding affinity of Quinupristin to its nearby target site.[2][3] This cooperative binding leads to a stable drug-ribosome complex that effectively blocks protein synthesis, resulting in a bactericidal effect that is greater than the sum of the individual agents.[3]
Experimental Protocol: Checkerboard Synergy Testing
This protocol outlines the steps for performing a checkerboard synergy test.
Materials
-
96-well microtiter plates
-
This compound (and Quinupristin if testing the combination Q/D)
-
Second antimicrobial agent for synergy testing
-
Appropriate bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Experimental Workflow
Step-by-Step Procedure
-
Determine the Minimum Inhibitory Concentration (MIC) of Individual Agents:
-
Prior to the checkerboard assay, determine the MIC of this compound and the second antimicrobial agent individually against the test organism(s) according to CLSI guidelines. This will inform the concentration range to be used in the synergy test.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Drug Stock Solutions:
-
Prepare stock solutions of this compound and the second drug in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x the highest desired concentration).
-
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antimicrobial agent.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
Include a row and a column with each drug alone to redetermine the MICs as a control.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Data Analysis: Calculating the Fractional Inhibitory Concentration (FIC) Index
The interaction between the two antimicrobial agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC index is calculated for each well that shows no growth. The lowest FIC index value is reported as the result for the drug combination against the tested organism.
Interpretation of Results
The calculated FIC index is used to classify the interaction between the two drugs.
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[6] Additive/Indifference: The combined effect is equal to or slightly greater than the sum of their individual effects.[6] Antagonism: The combined effect is less than the effect of the more active drug alone.[6]
Example Data Presentation
The results of a checkerboard synergy test can be summarized in a table.
Table 1: Example of Checkerboard Synergy Testing Results for this compound and Drug X against S. aureus
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | 1 | 0.25 | 0.25 | ||
| Drug X | 8 | 2 | 0.25 | 0.5 | Synergy |
Published Synergy Data with Quinupristin/Dalfopristin (Q/D)
Several studies have investigated the synergistic potential of Q/D with other antibiotics against various bacterial strains.
Table 2: Summary of In Vitro Synergy Studies with Quinupristin/Dalfopristin
| Combination Partner | Target Organism(s) | Observed Interaction(s) | Reference(s) |
| Doxycycline | Vancomycin-resistant Enterococcus faecium (VREF) | Synergy, Additive | [7][8] |
| Ampicillin/Sulbactam | VREF | Synergy | [8] |
| Rifampin | Staphylococcus aureus | Synergy (in vivo), Additive/Indifference (in vitro) | [7][9] |
| Tigecycline | Staphylococcus aureus | Synergy | [10] |
| Fosfomycin | Staphylococcus aureus | Synergy | [10] |
Note: The outcomes of synergy testing can be strain-dependent and may vary between in vitro and in vivo models.[8][9]
Conclusion
The checkerboard synergy test is a valuable tool for evaluating the potential of this compound in combination therapies. A thorough understanding of the methodology and careful interpretation of the results are essential for the successful development of new and effective treatments for bacterial infections. The synergistic action of this compound, particularly when combined with Quinupristin, highlights the importance of exploring antibiotic combinations to combat antimicrobial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Combining quinupristin/dalfopristin with other agents for resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro combinations of five intravenous antibiotics with this compound-quinupristin against Staphylococcus aureus in a 3-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dalfopristin in the Treatment of Experimental Endocarditis
These application notes provide a comprehensive overview of the use of dalfopristin, as part of the combination drug quinupristin-dalfopristin (Q-D), in preclinical experimental models of endocarditis. The information is intended for researchers, scientists, and drug development professionals investigating new antimicrobial agents.
Introduction
Quinupristin-dalfopristin (Q-D) is a parenteral streptogramin antibiotic composed of two synergistic components: quinupristin (a streptogramin B) and this compound (a streptogramin A) in a 30:70 ratio.[1] This combination targets the 50S subunit of the bacterial ribosome, leading to potent bactericidal activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Experimental models of endocarditis, primarily in rabbits and rats, have been crucial in evaluating the in vivo efficacy of Q-D, its pharmacokinetic and pharmacodynamic properties, and its potential in combination therapies.[1][4]
In Vivo Efficacy of Quinupristin-Dalfopristin
The effectiveness of Q-D has been demonstrated in various experimental endocarditis models, showing comparable activity to vancomycin against S. aureus, including some MRSA strains.[1] The bactericidal activity of Q-D can be influenced by the resistance phenotype of the infecting organism, particularly resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics.[5][6]
| Strain | Resistance Phenotype | Treatment Regimen | Mean Bacterial Titer (log CFU/g of vegetation) | Sterilization Rate |
| HM1054 | MLSB-Susceptible | Q-D (30 mg/kg every 8h) for 4 days | Not explicitly stated, but combination therapy was superior | 1/22 (4.5%)[2] |
| HM1054R | Constitutive MLSB Resistance | Q-D (30 mg/kg every 8h) for 4 days | Did not achieve bactericidal activity in vivo | 1/22 (4.5%)[2] |
| NA8 | MLSB-Susceptible | Q-D (7.5 mg/kg three times a day) for 4 days | 3.0 ± 0.9[5] | Not Reported |
| BCB8 | Constitutive MLSB Resistance | Q-D (7.5 mg/kg three times a day) for 4 days | 5.2 ± 2.2[5] | Not Reported |
Data compiled from multiple sources.[2][5]
Combination Therapies
To enhance bactericidal activity and prevent the emergence of resistance, Q-D has been evaluated in combination with other antibiotics such as vancomycin, β-lactams, and rifampin.[2][7][8]
| Infecting Organism | Combination | Animal Model | Key Findings |
| MRSA (with and without MLSB resistance) | Q-D + Vancomycin | Rabbit | The combination was highly bactericidal, more active than monotherapies, and sterilized 38% of animals infected with the resistant strain.[2] |
| MRSA (Constitutive MLSB Resistance) | Q-D + Cefamandole or Cefepime | Rat | Monotherapies failed, while the combinations significantly decreased valve infection.[6][7] |
| MRSA (Quinupristin-susceptible) | Q-D + Rifampin | Rabbit | The combination was highly bactericidal, sterilizing 94% of vegetations in treated rabbits.[8] |
| MRSA | Q-D + Gentamicin | Rabbit | No additive benefit was observed in combining Q-D and gentamicin against this compound- and gentamicin-susceptible MRSA.[5] |
Experimental Protocols
The following protocols are generalized from several cited studies on experimental endocarditis.
A common model for experimental endocarditis involves inducing non-bacterial thrombotic endocarditis followed by bacterial challenge.[2]
-
Animal Species: New Zealand white rabbits or Wistar rats are frequently used.[5][6]
-
Catheterization:
-
Anesthetize the animal.
-
A catheter is inserted into the right carotid artery and advanced to the left ventricle to induce trauma to the aortic valve.[2]
-
The catheter is left in place to promote the formation of sterile vegetations on the valve leaflets.
-
-
Bacterial Inoculation:
Antibiotic therapy is typically initiated 12-24 hours after bacterial inoculation.
-
Quinupristin-Dalfopristin Administration:
-
Dosage: Dosages are often selected to simulate human pharmacokinetics. A common regimen in rabbits is 30 mg/kg administered intramuscularly every 8 hours.[2] In rats, dosages simulating 7 mg/kg twice daily in humans have been used.[6][9]
-
Route of Administration: Intramuscular or intravenous routes are used.[2][6] For continuous infusion studies, programmable pumps connected to jugular vein lines are employed.[6]
-
-
Combination Therapy: When used in combination, antibiotics are typically administered at different sites to avoid mixing.[2]
-
Treatment Duration: Treatment durations typically range from 3 to 5 days.[6][9]
-
Euthanasia and Sample Collection: At the end of the treatment period, animals are euthanized. The heart is aseptically removed, and the aortic vegetations are excised and weighed.
-
Bacterial Quantification:
-
Vegetations are homogenized in sterile saline.
-
Serial dilutions of the homogenate are plated on appropriate agar media.
-
Colony-forming units (CFU) are counted after incubation, and the results are expressed as log10 CFU per gram of vegetation.
-
-
Sterilization: The absence of bacterial growth from the vegetation homogenate is defined as sterilization.[8]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine peak and trough serum concentrations of the antibiotics.[2][8]
Visualizations
Caption: Workflow of experimental endocarditis studies with this compound.
Caption: Synergistic action of quinupristin-dalfopristin on the ribosome.
Conclusion
This compound, in combination with quinupristin, is an effective agent against susceptible gram-positive pathogens in experimental endocarditis models. Its efficacy can be diminished against strains with constitutive MLSB resistance, highlighting the importance of combination therapy.[6] The rabbit and rat models of aortic endocarditis serve as robust platforms for evaluating the in vivo bactericidal activity and pharmacokinetic/pharmacodynamic parameters of new antimicrobial agents and combination strategies. The provided protocols and data offer a foundational framework for designing further preclinical studies in this area.
References
- 1. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacies of Quinupristin-Dalfopristin Combined with Vancomycin In Vitro and in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus in Relation to Cross-Resistance to Macrolides, Lincosamides, and Streptogramin B- Type Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinupristin-Dalfopristin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combination of Quinupristin-Dalfopristin and Gentamicin against Methicillin-Resistant Staphylococcus aureus: Experimental Rabbit Endocarditis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinupristin-dalfopristin combined with beta-lactams for treatment of experimental endocarditis due to Staphylococcus aureus constitutively resistant to macrolide-lincosamide-streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacodynamic Studies of Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacodynamic (PD) properties of dalfopristin, a streptogramin antibiotic. This compound is used in a fixed 30:70 combination with quinupristin, another streptogramin, under the trade name Synercid®. This combination exhibits synergistic bactericidal activity against a range of Gram-positive bacteria, including multi-drug resistant strains. These notes offer protocols for key in vivo models used to evaluate the efficacy of this compound and present quantitative data to inform study design and interpretation.
Mechanism of Action
This compound and quinupristin act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] this compound binds first, inducing a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold.[2] this compound inhibits the early phase of protein synthesis by interfering with peptidyl transferase activity, while quinupristin inhibits the late phase by preventing peptide chain elongation and promoting the release of incomplete peptide chains.[4][5] This dual mechanism of action results in a stable drug-ribosome complex, leading to the cessation of protein synthesis and, in many cases, bacterial cell death.[1]
Caption: Mechanism of action of this compound and Quinupristin.
Quantitative Pharmacodynamic Data
The efficacy of quinupristin/dalfopristin has been evaluated in various animal models of infection. The following tables summarize key pharmacodynamic parameters and efficacy data from these studies.
Table 1: In Vivo Efficacy of Quinupristin/Dalfopristin in a Rabbit Endocarditis Model
| Bacterial Strain | Treatment Regimen | Mean Bacterial Titer (log10 CFU/g of vegetation) | Reference |
| Methicillin-resistant Staphylococcus aureus (MLSB-susceptible) | Control (No treatment) | 8.5 ± 0.8 | [6] |
| Quinupristin/Dalfopristin (7.5 mg/kg IV, q8h for 4 days) | 3.0 ± 0.9 | [6] | |
| Gentamicin (3 mg/kg IV, q24h for 4 days) | 4.1 ± 2.6 | [6] | |
| Quinupristin/Dalfopristin + Gentamicin | 2.6 ± 0.5 | [6] |
Table 2: Post-Antibiotic Effect (PAE) of Quinupristin/Dalfopristin against Staphylococcus aureus
| Growth Phase | Exposure Time (hours) | Quinupristin/Dalfopristin PAE (hours) | Reference |
| Exponential | 1 | 1.3 - 5.0 | [7] |
| Lag | 1 | 0.4 - 1.5 | [7] |
| Lag | 4 | 1.7 - 6.9 | [7] |
Table 3: In Vivo Efficacy of Quinupristin/Dalfopristin in a Mouse Pneumocystis carinii Pneumonia Model
| Treatment Regimen | Mean Organism Cyst Count (log10/lung) | Fold Reduction | Reference |
| Control (Immunosuppressed) | 7.49 ± 0.57 | - | [8] |
| Quinupristin/Dalfopristin (50 mg/kg/day IP) | 6.82 ± 0.63 | 4-5 | [8] |
| Quinupristin/Dalfopristin (100 mg/kg/day IP) | 6.87 ± 0.37 | 4-5 | [8] |
| Quinupristin/Dalfopristin (200 mg/kg/day IP) | 6.32 ± 0.46 | 15 | [8] |
Experimental Protocols
Detailed methodologies for key in vivo pharmacodynamic studies are provided below. These protocols can be adapted for the evaluation of this compound and other antimicrobial agents.
Rabbit Aortic Valve Endocarditis Model
This model is used to assess the efficacy of antimicrobial agents in treating deep-seated infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 4. This compound | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinupristin/Dalfopristin Monograph for Professionals - Drugs.com [drugs.com]
- 6. Combination of Quinupristin-Dalfopristin and Gentamicin against Methicillin-Resistant Staphylococcus aureus: Experimental Rabbit Endocarditis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Effects of Quinupristin-Dalfopristin against Pneumocystis carinii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dalfopristin Resistance in Staphylococcus aureus: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dalfopristin resistance mechanisms in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
A1: this compound is the streptogramin A component of the combination drug quinupristin-dalfopristin. Resistance to this compound in S. aureus is primarily mediated by three mechanisms:
-
Enzymatic Inactivation: The most common mechanism involves the production of acetyltransferases that modify the drug, rendering it inactive. These enzymes are encoded by the vat genes (vatA, vatB, vatC).[1][2]
-
Active Efflux: ATP-binding cassette (ABC) transporters can actively pump this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[1][3] These efflux pumps are encoded by vga genes (vgaA, vgaB).[1][2]
-
Target Site Modification: Mutations in the genes encoding ribosomal proteins L22 (rplV) or L4 (rplD) can alter the drug's binding site on the 50S ribosomal subunit, leading to reduced susceptibility.[4][5] While less common for this compound alone, alterations in the 23S rRNA are also a known mechanism of resistance to antibiotics targeting the ribosome.[4]
Q2: Is resistance to this compound alone sufficient to cause clinical failure of quinupristin-dalfopristin?
A2: No, generally resistance to this compound (streptogramin A) alone is not sufficient to cause clinical failure of the quinupristin-dalfopristin combination.[1][3] Quinupristin (streptogramin B) and this compound act synergistically.[6] Therefore, clinically significant resistance to the combination typically requires the bacterium to possess resistance mechanisms to both components.[1][3] Resistance to the quinupristin component is often mediated by erm genes, which encode methylases that modify the 23S rRNA, or by vgb genes, which encode lactonases that inactivate streptogramin B.[1]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values observed for this compound-resistant S. aureus?
A3: The MIC values for this compound can vary depending on the specific resistance mechanism and the genetic background of the S. aureus strain. The following table summarizes some reported MIC values.
| Resistance Mechanism | Gene(s) Involved | This compound MIC (µg/mL) | Quinupristin-Dalfopristin MIC (µg/mL) | Reference Strain(s) |
| Target Site Modification | rplV (L22) mutation | 32 | >256 (for a mutant derived from a this compound-resistant parent) | S. aureus RP13 |
| Enzymatic Inactivation & Efflux | vatB, vgaB, ermA, ermC | Not specified | 8 | Clinical isolates |
| Enzymatic Inactivation | vatA, vgbA | Not specified | ≥2 | Clinical isolates |
Q4: How can I differentiate between the different mechanisms of this compound resistance in my S. aureus isolates?
A4: A combination of phenotypic and genotypic methods is recommended:
-
Antimicrobial Susceptibility Testing (AST): Determine the MICs of this compound, quinupristin, and the quinupristin-dalfopristin combination. This can provide initial clues. For example, high-level resistance to this compound but susceptibility to quinupristin might suggest a vat or vga-mediated mechanism.
-
PCR and DNA Sequencing: Use PCR to screen for the presence of known resistance genes (vatA, vatB, vatC, vgaA, vgaB).[7] If these genes are absent, sequence the genes encoding ribosomal proteins L4 and L22 (rplD and rplV) and the 23S rRNA to identify potential mutations.[4][8]
-
Efflux Pump Inhibition Assay: To confirm the role of efflux pumps, perform MIC testing with and without a known efflux pump inhibitor (EPI). A significant reduction in the this compound MIC in the presence of an EPI suggests the involvement of an efflux mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound MIC results.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a McFarland standard or a spectrophotometer. The final inoculum in the susceptibility test should be approximately 5 x 10^5 CFU/mL.[9] |
| Media and reagent quality | Use fresh, quality-controlled Mueller-Hinton broth or agar from a reputable supplier.[10] Ensure proper storage of antibiotic stock solutions. |
| Incubation conditions | Incubate plates at a consistent 35-37°C for 16-20 hours.[9] Variations in temperature or incubation time can affect bacterial growth and MIC readings. |
| Skipped wells or trailing endpoints | Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. Trailing endpoints can occur; consider re-testing with a slightly different inoculum density. |
Issue 2: PCR for vat or vga genes is negative, but the isolate is phenotypically resistant to this compound.
| Possible Cause | Troubleshooting Step |
| Novel resistance gene | The isolate may harbor a novel or uncharacterized acetyltransferase or efflux pump gene. Consider whole-genome sequencing to identify new resistance determinants. |
| Target site modification | The resistance may be due to mutations in ribosomal protein genes (rplD, rplV) or 23S rRNA.[4][5] Sequence these genes to identify any mutations. |
| Regulatory mutations | Overexpression of a chromosomally encoded efflux pump due to a mutation in a regulatory gene could be responsible. Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes. |
| PCR inhibition | Ensure the extracted DNA is of high purity. Perform a control PCR with primers for a housekeeping gene (e.g., 16S rRNA) to rule out PCR inhibition. |
Issue 3: An S. aureus isolate with a known this compound resistance gene (e.g., vatB) shows susceptibility to the quinupristin-dalfopristin combination.
| Possible Cause | Troubleshooting Step |
| Lack of resistance to streptogramin B | As mentioned in FAQ 2, resistance to the combination often requires resistance to both components.[1][3] Test the isolate for susceptibility to quinupristin alone and screen for streptogramin B resistance genes (erm, vgb). |
| Low-level expression of the resistance gene | The resistance gene may be present but not expressed at a high enough level to confer resistance to the synergistic combination. Use qRT-PCR to quantify the expression level of the resistance gene. |
| Gene is non-functional | The detected gene may contain a mutation that renders the encoded protein non-functional. Sequence the entire resistance gene to check for frameshift mutations or premature stop codons. |
Experimental Protocols
1. Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Staphylococcus aureus isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in a suitable solvent (refer to the manufacturer's instructions).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the S. aureus isolate from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.
-
-
Inoculate the Plate: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. PCR for Detection of vat and vga Genes
This is a general protocol; primer sequences and annealing temperatures should be optimized based on published literature for specific gene variants.
Materials:
-
Staphylococcus aureus genomic DNA extract
-
Forward and reverse primers for target genes (vatA, vatB, vatC, vgaA, vgaB)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard phenol-chloroform method.
-
PCR Reaction Mixture: Prepare the following reaction mixture on ice (for a 25 µL reaction):
-
5 µL 5x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.25 µL Taq DNA Polymerase
-
1 µL Template DNA (10-50 ng)
-
16.25 µL Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 7 minutes
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.
-
Visualizations
Caption: Overview of this compound resistance mechanisms in S. aureus.
Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.
References
- 1. Methicillin-Resistant, Quinupristin-Dalfopristin-Resistant Staphylococcus aureus with Reduced Sensitivity to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to quinupristin-dalfopristin due to mutation of L22 ribosomal protein in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 7. Emergence of quinupristin/dalfopristin resistance among livestock-associated Staphylococcus aureus ST9 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Isolates of Staphylococcus aureus with Ribosomal Mutations Conferring Resistance to Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Inactivation of Dalfopristin by Acetyltransferases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the enzymatic inactivation of Dalfopristin by acetyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound inactivation by acetyltransferases?
A1: this compound, a streptogramin A antibiotic, is inactivated by virginiamycin acetyltransferase (Vat) enzymes. These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the sole hydroxyl group on the this compound macrocycle.[1] This modification prevents the antibiotic from binding to its target on the bacterial ribosome, leading to antibiotic resistance.[2]
Q2: Which specific acetyltransferases are known to inactivate this compound?
A2: Several streptogramin acetyltransferases, primarily found in Gram-positive bacteria, are responsible for this compound inactivation. These include VatA, VatB, VatC, VatD, and VatE.[3] These enzymes are often encoded by plasmid-borne genes, facilitating their spread among bacterial populations.[3][4]
Q3: My this compound seems to be degrading in my in vitro assay, even without the enzyme. What could be the cause?
A3: this compound is known to be unstable in certain in vitro susceptibility testing media.[5][6] Significant loss of activity can occur over time, with one study reporting a mean activity loss of 43% after 24 hours at 35°C.[5] It is crucial to use freshly prepared solutions and consider the stability of this compound under your specific experimental conditions (e.g., media type, temperature, and incubation time).
Q4: I am expressing a recombinant Vat enzyme for my assays, but I am getting low yields of soluble protein. What can I do?
A4: Low yields of soluble recombinant protein are a common issue. Here are a few troubleshooting steps:
-
Optimize Expression Conditions: Try lowering the induction temperature (e.g., 16-20°C) and extending the induction time. You can also test different concentrations of the inducing agent (e.g., IPTG).
-
Choice of Expression Host: Consider using an E. coli strain specifically designed for expressing challenging proteins.
-
Co-expression with Chaperones: Some acetyltransferases may require co-expression with chaperone proteins to facilitate proper folding.[7]
-
Lysis Buffer Composition: Ensure your lysis buffer contains protease inhibitors to prevent degradation.
Q5: I am not observing any enzymatic activity in my this compound inactivation assay. What are the possible reasons?
A5: Several factors could contribute to a lack of enzymatic activity:
-
Inactive Enzyme: The purified recombinant enzyme may be inactive. Verify the protein's integrity and purity using SDS-PAGE. Consider performing a control reaction with a known substrate for your acetyltransferase, if available.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme's activity. Review the literature for the specific conditions recommended for your Vat enzyme.
-
Missing Co-factor: Acetyltransferases require acetyl-CoA as a co-substrate. Ensure that it is present in your reaction mixture at an appropriate concentration.
-
This compound Concentration: While unlikely to be the sole cause of no activity, ensure you are using an appropriate concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in spectrophotometric assay | Spontaneous breakdown of acetyl-CoA or reaction of DTNB with other thiol-containing molecules in the cell lysate. | Run a control reaction without the enzyme (no-enzyme control) to measure the background rate of reaction. Subtract this background rate from the rate of your experimental reaction. Also, run a control without this compound to check for any substrate-independent activity. |
| Inconsistent results between experiments | Instability of this compound in the assay buffer. | Prepare fresh this compound solutions for each experiment. Minimize the pre-incubation time of this compound in the assay media before starting the reaction.[5] |
| Low enzyme activity | Suboptimal enzyme concentration. | Titrate the enzyme concentration in your assay to find the optimal amount that results in a linear reaction rate over a reasonable time course. |
| Incorrect assay pH or temperature. | Optimize the pH and temperature of your assay. Most acetyltransferase assays are performed at a pH between 7.5 and 8.0 and at temperatures ranging from 25°C to 37°C. | |
| Precipitation observed during the assay | Poor solubility of this compound or other reaction components. | This compound has limited water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the aqueous assay buffer. Keep the final concentration of the organic solvent low to avoid inhibiting the enzyme. |
| Difficulty in purifying active recombinant Vat enzyme | The protein is expressed as inclusion bodies. | Use a purification protocol that involves a denaturation and refolding step. This can sometimes recover active protein from inclusion bodies. |
| The affinity tag is not accessible. | Consider changing the position of the affinity tag (N-terminus vs. C-terminus) or using a different tag. |
Quantitative Data
Table 1: Kinetic Parameters of VatA with Streptogramin A Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Virginiamycin M1 | 1.8 ± 0.2 | 1.3 ± 0.03 | 7.2 x 105 |
| This compound | 4.1 ± 0.6 | 0.9 ± 0.04 | 2.2 x 105 |
Data from a study on the kinetic parameters of wild-type VatA at a saturating Acetyl-CoA concentration of 1 mM.[8]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged VatD
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for His-tagged VatD.
-
Culture Growth: Inoculate a single colony into LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-20°C and continue to shake for 16-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cells on ice to lyse them.
-
Purification: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM). Elute the His-tagged VatD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot the purified protein and store at -80°C.
Protocol 2: Spectrophotometric Assay for this compound Acetyltransferase Activity
This assay measures the production of Coenzyme A (CoA) which has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.[9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
DTNB (1 mM)
-
Acetyl-CoA (0.1 mM)
-
This compound (0.1 mM, dissolved in a minimal amount of DMSO)
-
-
Enzyme Preparation: Prepare a solution of the purified Vat enzyme in a suitable buffer.
-
Assay Procedure:
-
In a microplate well or a cuvette, add the reaction mixture.
-
To initiate the reaction, add the purified Vat enzyme to the reaction mixture.
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of change in absorbance.
-
-
Controls:
-
No-enzyme control: A reaction mixture without the enzyme to measure the background rate of non-enzymatic reaction.
-
No-substrate control: A reaction mixture without this compound to check for any substrate-independent enzyme activity.
-
Visualizations
Caption: Experimental workflow for determining the enzymatic inactivation of this compound.
Caption: Mechanism of this compound inactivation by acetyltransferases leading to resistance.
References
- 1. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial leads to combat streptogramin resistance generated from X-ray fragment screening against VatD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular analysis of streptogramin resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinupristin/dalfopristin-resistant enterococci of the satA (vatD) and satG (vatE) genotypes from different ecological origins in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of the recombinant human serotonin N-acetyltransferase (EC 2.3.1.87): further characterization of and comparison with AANAT from other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential for Reduction of Streptogramin A Resistance Revealed by Structural Analysis of Acetyltransferase VatA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Streptogramin A Acetyltransferase Gene in the Chromosome of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dalfopristin Binding and Target Site Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding experiments on target site modifications affecting dalfopristin binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a streptogramin A antibiotic, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2] This binding interferes with the proper positioning of aminoacyl-tRNA and peptidyl-tRNA, thereby preventing peptide bond formation and elongation of the polypeptide chain.[1][2][3] this compound acts synergistically with quinupristin (a streptogramin B antibiotic), where the binding of this compound induces a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold.[2][4]
Q2: What are the known target site modifications that confer resistance to this compound?
Resistance to this compound through target site modification primarily involves mutations in the 23S rRNA and ribosomal proteins.
-
23S rRNA Mutations: Mutations in domain V of the 23S rRNA are a common cause of resistance. For instance, mutations at nucleotide A2062 can affect the binding of both this compound and quinupristin, leading to cross-resistance.[5][6] Alterations in other nucleotides within the PTC, such as G2505 and U2585, can also impact this compound binding.[5]
-
Ribosomal Protein Mutations: Mutations in the L22 ribosomal protein have been shown to confer resistance to the quinupristin-dalfopristin combination in Staphylococcus aureus and Streptococcus pneumoniae.[7][8] These mutations can disrupt the synergistic interaction between the two streptogramin components.[9][7]
Q3: Besides target site modification, what are other mechanisms of resistance to this compound?
Other significant resistance mechanisms include:
-
Enzymatic Inactivation: The most prevalent mechanism of resistance to streptogramin A antibiotics is the enzymatic acetylation of this compound by virginiamycin acetyltransferases (Vat enzymes), such as VatD and VatE.[5][10] This modification prevents the drug from binding to the ribosome.[5]
-
Active Efflux: ATP-binding cassette (ABC) transporters, encoded by genes like vgaA and vgaB, can actively pump streptogramin A antibiotics out of the bacterial cell.[11]
Troubleshooting Guides
Problem 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound-quinupristin in your bacterial strain.
Possible Cause 1: Target Site Modification
-
Troubleshooting Steps:
-
Sequence the 23S rRNA gene: Amplify and sequence domain V of the 23S rRNA gene to check for mutations at key positions like A2062.
-
Sequence the rplV gene (encoding L22 protein): Amplify and sequence the gene encoding the L22 ribosomal protein to identify any mutations.
-
-
Interpretation: The presence of known resistance-conferring mutations can explain the high MICs.
Possible Cause 2: Presence of Resistance Genes (Vat or Vga)
-
Troubleshooting Steps:
-
PCR for resistance genes: Perform PCR using specific primers for known streptogramin A resistance genes, such as vat(D), vat(E), vga(A), and vga(B).
-
-
Interpretation: A positive PCR result indicates the presence of a gene that can actively confer resistance to this compound.
Possible Cause 3: Experimental Error
-
Troubleshooting Steps:
-
Verify inoculum density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.
-
Check antibiotic concentrations: Confirm the correct preparation and dilution of this compound and quinupristin stock solutions.
-
Use quality control strains: Include susceptible reference strains (e.g., S. aureus ATCC 29213) in your assay to validate the experimental conditions.
-
Problem 2: Inconsistent results in ribosome binding assays.
Possible Cause 1: Ribosome Inactivity
-
Troubleshooting Steps:
-
Assess ribosome integrity: Run an aliquot of your purified ribosomes on a denaturing agarose gel to check the integrity of the 16S and 23S rRNA.
-
Perform a functional assay: Test the activity of your ribosomes in a cell-free translation system to ensure they are functionally competent.
-
-
Interpretation: Degraded rRNA or inactive ribosomes will lead to poor and variable binding.
Possible Cause 2: Suboptimal Binding Buffer Conditions
-
Troubleshooting Steps:
-
Optimize Mg²⁺ concentration: The concentration of magnesium ions is critical for ribosome stability and function. Titrate the Mg²⁺ concentration in your binding buffer (typically in the range of 5-20 mM).
-
Check pH and salt concentration: Ensure the pH and salt concentrations of your binding buffer are optimal for the interaction.
-
-
Interpretation: Incorrect buffer composition can lead to ribosome dissociation or non-specific binding.
Possible Cause 3: Issues with Labeled this compound
-
Troubleshooting Steps:
-
Verify label integrity: If using a fluorescently or radioactively labeled this compound, ensure the label has not degraded or dissociated.
-
Determine specific activity: For radiolabeled drug, calculate the specific activity to ensure accurate quantification of binding.
-
-
Interpretation: A compromised label will result in inaccurate binding measurements.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinupristin-Dalfopristin against various Gram-Positive Bacteria.
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.12 - 1 | 0.5 | 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.12 - >4 | 1 | 2 |
| Enterococcus faecium | Vancomycin-Susceptible | ≤0.12 - >4 | 1 | 4 |
| Enterococcus faecium | Vancomycin-Resistant | ≤0.12 - >4 | 2 | 4 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.12 - 1 | 0.5 | 1 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.12 - 2 | 0.5 | 1 |
Note: MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Ribosome Binding Assay (Filter Binding)
This protocol is to determine the binding affinity of this compound to bacterial ribosomes.
-
Ribosome Preparation:
-
Culture bacterial cells to mid-log phase and harvest by centrifugation.
-
Lyse cells and purify ribosomes through sucrose gradient ultracentrifugation.
-
Resuspend the ribosome pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).
-
Determine the ribosome concentration by measuring absorbance at 260 nm (1 A₂₆₀ unit = 23 pmol of 70S ribosomes).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of purified ribosomes (e.g., 50 nM) with varying concentrations of radiolabeled this compound.
-
Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filter Binding:
-
Prepare a nitrocellulose membrane by soaking it in wash buffer (the same buffer as the binding reaction).
-
Filter the binding reaction mixture through the nitrocellulose membrane under vacuum.
-
Wash the membrane twice with ice-cold wash buffer to remove unbound this compound.
-
-
Quantification:
-
Place the dried membrane in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the amount of bound this compound as a function of the free this compound concentration and determine the dissociation constant (Kd).
-
Protocol 2: Analysis of 23S rRNA Gene Mutations
This protocol outlines the steps to identify mutations in the 23S rRNA gene.
-
Genomic DNA Extraction:
-
Extract genomic DNA from the bacterial strain of interest using a commercial kit or standard protocols.
-
-
PCR Amplification:
-
Design primers to amplify the region of the 23S rRNA gene that includes the this compound binding site (Domain V).
-
Perform PCR using the extracted genomic DNA as a template.
-
The PCR reaction mixture should contain: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, 1-2 units of a high-fidelity DNA polymerase, and 50-100 ng of genomic DNA.
-
Use the following typical cycling conditions: initial denaturation at 95°C for 5 minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1-2 minutes; final extension at 72°C for 10 minutes.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to verify the size of the amplicon.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers as for the PCR amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the 23S rRNA gene from a susceptible strain.
-
Identify any nucleotide changes that may be responsible for resistance.
-
Visualizations
Caption: this compound's synergistic mechanism of action with quinupristin.
Caption: Overview of resistance mechanisms to this compound.
Caption: Workflow for identifying 23S rRNA gene mutations.
References
- 1. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
- 9. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
Dalfopristin Stability in Microbiological Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dalfopristin, primarily as a component of the combination drug quinupristin/dalfopristin, in various microbiological media. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of quinuprristin/dalfopristin in microbiological media?
A1: The stability of quinupristin/dalfopristin can be significantly affected by the type of medium, the presence of supplements such as serum and blood, pH levels, and storage temperature.[1][2] Increased pH and the addition of serum or blood can elevate the minimum inhibitory concentrations (MICs), suggesting a potential interaction or degradation of the drug.[1] Storage at both refrigerated (4°C) and room temperature (25°C) has been shown to be detrimental to the drug's potency.[2]
Q2: How stable is quinupristin/dalfopristin in agar-based media?
A2: Quinupristin/dalfopristin exhibits a decline in potency when stored in agar media. Studies have indicated a two- to fourfold decrease in potency over 21 days when stored at 2 to 5°C.[1] It has also been noted that both this compound and quinupristin are unstable in agar, which can lead to erroneously elevated resistance rates if incubation periods are prolonged.[3]
Q3: What is the stability of quinupristin/dalfopristin in broth media?
A3: In broth microdilution trays incubated at 35°C, quinupristin/dalfopristin shows a significant loss of activity over time. The mean activity loss has been reported as 24% at 12 hours, 41% at 18 hours, 43% at 24 hours, 69% at 48 hours, and 79% at 72 hours.[2]
Q4: Does the presence of microorganisms affect the stability of quinupristin/dalfopristin in the medium?
A4: The presence of an organism in the medium has been found to have no effect on the stability assay results for quinupristin/dalfopristin.[2]
Q5: Are there differences in stability between the two components of quinupristin/dalfopristin?
A5: Yes, the pristinamycin I (P-I) components, which include this compound, generally show greater stability compared to the pristinamycin II (P-II) components like quinupristin.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected MIC values for control strains. | 1. Degradation of this compound in the prepared media due to improper storage (time or temperature).[2] 2. Inactivation by media components (e.g., blood, serum) or elevated pH.[1] 3. Prolonged incubation times for agar-based assays.[3] | 1. Prepare fresh media or use media with freshly added antibiotic for each experiment. Avoid storing prepared plates or broths for extended periods. 2. Be aware that the addition of blood or serum can increase MICs by 2- to 4-fold.[4] Consider using unsupplemented media for baseline susceptibility testing if the organism can grow adequately. 3. For agar dilution methods, adhere to standard incubation times to avoid underestimation of susceptibility due to drug degradation. |
| Inconsistent results between experiments. | 1. Variation in media batches. 2. Differences in storage conditions of prepared media.[2] 3. Inconsistent preparation of drug stock solutions. | 1. Test new batches of media with quality control strains to ensure consistency. 2. Strictly control the temperature and duration of media storage. Prepare fresh as needed. 3. Follow a standardized protocol for preparing and storing drug stock solutions. |
| Unexpected emergence of resistance during in vitro studies. | 1. Degradation of this compound over the course of the experiment, allowing for the growth of less susceptible subpopulations.[3] | 1. For longer-term experiments, consider replenishing the antibiotic at set intervals. 2. Confirm resistance by re-testing on freshly prepared media. |
Data on this compound Stability
Stability in Broth Media
The following table summarizes the mean activity loss of quinupristin/dalfopristin in broth microdilution trays when pre-incubated at 35°C before inoculation.
| Incubation Time | Mean Activity Loss (%) |
| 12 hours | 24%[2] |
| 18 hours | 41%[2] |
| 24 hours | 43%[2] |
| 48 hours | 69%[2] |
| 72 hours | 79%[2] |
Stability in Agar Media
The stability of quinupristin/dalfopristin in three different agar media stored at 2 to 5°C is presented below.
| Storage Time | Decline in Potency |
| 21 days | Two- to fourfold[1] |
Experimental Protocols
Broth Microdilution Stability Assay
This protocol is designed to assess the in vitro stability of quinupristin/dalfopristin in broth media.
-
Preparation of Media: Prepare broth microdilution trays containing the desired concentrations of quinupristin/dalfopristin in the appropriate microbiological broth (e.g., Mueller-Hinton Broth).
-
Pre-incubation: Incubate the prepared trays at 35°C for various time points (e.g., 12, 18, 24, 48, and 72 hours) before inoculation.[2]
-
Inoculation: After the designated pre-incubation period, inoculate the trays with control bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) at a standardized concentration.[2]
-
Incubation: Incubate the inoculated trays under standard conditions for susceptibility testing.
-
Data Analysis: Determine the MIC at each pre-incubation time point and compare it to the MIC from a freshly prepared tray to calculate the loss of activity.
Agar Dilution Stability Assay
This protocol outlines a method to evaluate the stability of quinupristin/dalfopristin in agar-based media.
-
Preparation of Agar Plates: Prepare agar plates (e.g., Mueller-Hinton Agar) containing various concentrations of quinupristin/dalfopristin.
-
Storage: Store the prepared plates in sealed bags at 2 to 5°C for a defined period (e.g., 21 days).[1]
-
Inoculation: At specified intervals (e.g., day 0, 7, 14, 21), inoculate the stored plates and a set of freshly prepared plates with control bacterial strains.
-
Incubation: Incubate the plates under appropriate conditions.
-
Data Analysis: Compare the MICs obtained from the stored plates to those from the fresh plates to determine the decline in potency over time.
Visualizations
Caption: Workflow for assessing this compound stability in broth media.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Medium and supplement effects on the antimicrobial activity of quinupristin/dalfopristin tested by agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activity of quinupristin/dalfopristin and RPR 106972 and the effect of medium on in-vitro test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility challenges of Dalfopristin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Dalfopristin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in water. Its reported aqueous solubility is approximately 0.072 mg/mL.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]
Q3: How does pH affect the solubility of this compound?
Q4: What is Synercid®, and how does its formulation affect this compound's solubility?
A4: Synercid® is a commercially available intravenous formulation that combines this compound and Quinupristin in a 70:30 weight-to-weight ratio. This formulation is a sterile lyophilized powder that is reconstituted to form a water-soluble solution for injection, overcoming the inherent poor aqueous solubility of the individual components.[2][3] The synthesis of water-soluble derivatives of the pristinamycin components was a key step in developing this injectable formulation.[4]
Q5: Is there a difference in solubility between this compound free base and its salt forms?
A5: While specific comparative data for this compound is limited, for many poorly soluble drugs, salt forms (like mesylate) can exhibit higher aqueous solubility and faster dissolution rates compared to the free base, particularly in certain pH ranges.[5][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer or cell culture media.
Q: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?
A: This is a common issue with compounds that are highly soluble in organic solvents but poorly soluble in water. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the dilution process:
-
Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Consider pre-warming the aqueous medium to 37°C before adding the DMSO stock, as solubility can be temperature-dependent.
-
-
Use a co-solvent system: For in vitro assays, if the experimental system allows, you can include a small percentage of a water-miscible co-solvent in your final solution. However, be mindful of the potential effects of the co-solvent on your cells or assay.
-
Prepare a fresh, lower concentration DMSO stock: A highly concentrated DMSO stock is more likely to cause precipitation upon dilution. Try preparing a lower concentration stock in DMSO and adding a larger volume to your aqueous medium (while still keeping the final DMSO concentration low and compatible with your experiment).
-
For cell culture experiments: Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%. It's crucial to have a vehicle control (medium with the same final DMSO concentration) in your experiments.
Issue 2: this compound powder is difficult to dissolve directly in aqueous buffers.
Q: I'm trying to prepare a this compound solution for my experiment, but it's not dissolving in my aqueous buffer. What should I do?
A: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents for Stock Solutions:
-
DMSO: this compound is highly soluble in DMSO (≥ 100 mg/mL).[7]
-
Ethanol: this compound is also soluble in ethanol.
-
Methanol: Methanol can be used as a solvent as well.
-
-
General Procedure for Preparing a Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Add more solvent to reach the final desired stock concentration.
-
Store the stock solution appropriately (see Q3 in this section).
-
Issue 3: Concerns about the stability of this compound stock solutions.
Q: How should I store my this compound stock solution, and for how long is it stable?
A: The stability of your this compound stock solution depends on the solvent and storage conditions.
-
DMSO Stock Solutions:
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), store at -80°C.
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility and stability.[7] One study on various compounds in DMSO showed that many are stable for extended periods, but water content can be a factor in degradation.[8]
-
-
Aqueous Solutions: this compound is less stable in aqueous solutions. One study on the quinupristin/dalfopristin combination in testing media showed significant activity loss over 24-72 hours at 35°C.[9] Therefore, it is recommended to prepare fresh dilutions in aqueous media for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies (Example Co-solvent System)
This protocol is an example, and the specific vehicle composition may need to be optimized based on the animal model, route of administration, and required dose.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add sterile saline to the desired final volume and mix well.
-
Example Final Formulation: For a 1 mL final volume, you could use 100 µL of a 20.8 mg/mL this compound stock in DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline. This would result in a final this compound concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Administer the formulation to the animals as per the experimental design. Always include a vehicle control group.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.072 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL | [7] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Experimental workflow for in vivo formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 4. Novel streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Optimizing Dalfopristin and Quinupristin Ratios for Synergy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synergistic effects of dalfopristin and quinupristin. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered during in vitro synergy studies.
Frequently Asked Questions (FAQs)
Q1: What is the established synergistic ratio of quinupristin to this compound?
A1: The commercially available formulation of quinupristin/dalfopristin (Synercid) utilizes a fixed weight-to-weight ratio of 30% quinupristin to 70% this compound.[1] This combination has demonstrated synergistic and bactericidal activity against a range of Gram-positive bacteria.[2]
Q2: How do this compound and quinupristin work together to achieve synergy?
A2: this compound and quinupristin are protein synthesis inhibitors that bind to the 50S ribosomal subunit of bacteria. This compound's binding initiates a conformational change in the ribosome, which in turn enhances the binding affinity of quinupristin. This cooperative binding disrupts different stages of protein synthesis, leading to a synergistic bactericidal effect that is greater than the sum of their individual activities.
Q3: Is the 30:70 ratio always the most optimal for synergy?
A3: While the 30:70 ratio is the clinically approved and most widely studied combination, in vitro studies have explored other ratios. Research comparing 30:70, 50:50, and 70:30 ratios of quinupristin to this compound found no significant differences in potency when tested against a panel of 256 bacterial strains. However, the 30:70 ratio is generally considered the standard for in vitro susceptibility testing as it is believed to accurately predict the in vivo potency and spectrum of the drug and its major metabolites.
Q4: What are the primary methods for determining the synergistic activity of this compound and quinupristin in the laboratory?
A4: The two most common in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis.[3][4] The checkerboard assay determines the minimal inhibitory concentration (MIC) of the drugs in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index. The time-kill curve method assesses the rate and extent of bacterial killing by the antibiotic combination over time.
Q5: How is synergy defined in a checkerboard assay?
A5: In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[5][6] An FIC index between >0.5 and 4.0 is generally considered indicative of an additive or indifferent effect, while an FIC index > 4.0 suggests antagonism.[5][6]
Data Presentation: In Vitro Activity of this compound and Quinupristin
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, quinupristin, and their combination against common Gram-positive pathogens.
Table 1: MICs (μg/mL) of this compound, Quinupristin, and Quinupristin/Dalfopristin (30:70) against Staphylococcus aureus
| Strain Type | This compound MIC | Quinupristin MIC | Quinupristin/Dalfopristin (30:70) MIC |
| Methicillin-Susceptible S. aureus (MSSA) | 4.0 - 8.0 | Not specified | ≤1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 2.0 - 16 | Not specified | ≤1.0 |
Data compiled from publicly available research. MIC values can vary between specific isolates.
Table 2: MICs (μg/mL) of this compound, Quinupristin, and Quinupristin/Dalfopristin (30:70) against Enterococcus faecium
| Strain Type | This compound MIC | Quinupristin MIC | Quinupristin/Dalfopristin (30:70) MIC |
| Vancomycin-Susceptible E. faecium | 8 | >512 | 0.12 - 0.5 |
| Vancomycin-Resistant E. faecium (VRE) | 2 - 128 | 64 - >512 | 0.25 - 4.0 |
Data compiled from publicly available research. MIC values can vary between specific isolates.[2][3][7]
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and quinupristin.
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and quinupristin in a suitable solvent (e.g., sterile deionized water, ethanol, or as recommended by the manufacturer) at a concentration of 10x the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial two-fold dilutions of this compound.
-
Along the y-axis, perform serial two-fold dilutions of quinupristin.
-
The final volume in each well should be 100 µL, consisting of 50 µL of the bacterial inoculum and 50 µL of the antibiotic dilution.
-
Include wells with each antibiotic alone as controls, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
5. Reading the Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each drug in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Quinupristin = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone)
-
-
Calculate the FIC Index for each well:
-
FIC Index = FIC of this compound + FIC of Quinupristin
-
-
The FIC Index for the combination is the lowest FIC Index value obtained from all the wells that show no growth.
7. Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Time-Kill Curve Analysis Protocol
This protocol describes the procedure for performing a time-kill curve analysis to evaluate the bactericidal activity of this compound and quinupristin in combination.
1. Preparation of Materials:
-
Prepare sterile CAMHB.
-
Prepare stock solutions of this compound and quinupristin.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
2. Experimental Setup:
-
Set up test tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)
-
Quinupristin alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)
-
This compound and quinupristin in combination at the desired ratio and concentrations.
-
3. Inoculation and Incubation:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate all tubes/flasks at 35-37°C with shaking.
4. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
Perform serial dilutions of the samples in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
5. Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Troubleshooting Guide
Problem: Observed antagonism (FIC Index > 4.0) in the checkerboard assay.
Possible Causes and Solutions:
-
Incorrect Ratio: While unlikely to be the sole cause of strong antagonism, ensure the correct 30:70 (quinupristin:this compound) ratio was prepared. Recalculate and reprepare stock solutions.
-
Experimental Error:
-
Pipetting Inaccuracies: Verify the calibration of pipettes. Use fresh, properly calibrated equipment.
-
Inoculum Density: An inoculum that is too high can lead to apparent antagonism. Re-standardize the inoculum preparation to ensure it matches the 0.5 McFarland standard.
-
-
Bacterial Resistance: The bacterial strain may possess resistance mechanisms to one or both components. Consider sequencing the isolate to identify potential resistance genes.
Problem: Inconsistent or non-reproducible results in synergy testing.
Possible Causes and Solutions:
-
Media Variability: Ensure the same lot of Mueller-Hinton broth is used for all experiments. Cation concentration can affect the activity of some antibiotics.
-
Inoculum Preparation: The age and growth phase of the bacterial culture can impact susceptibility. Always use a fresh, actively growing culture for inoculum preparation.
-
Incubation Conditions: Maintain consistent temperature and atmospheric conditions during incubation.
Problem: No synergistic effect is observed (FIC Index > 0.5).
Possible Causes and Solutions:
-
Intrinsic Resistance: The test organism may be intrinsically resistant to the synergistic action of the drug combination. This is particularly true for Enterococcus faecalis.
-
Suboptimal Concentrations: The range of concentrations tested may not be optimal for observing synergy. Expand the concentration range tested in the checkerboard assay.
-
Static vs. Cidal Effect: The combination may be bacteriostatic rather than bactericidal against the test organism. A time-kill assay can help differentiate between these effects.
Visualizations
Caption: Mechanism of synergistic action of this compound and quinupristin.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Troubleshooting guide for this compound/quinupristin synergy experiments.
References
- 1. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy testing of vancomycin-resistant Enterococcus faecium against quinupristin-dalfopristin in combination with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Dalfopristin Resistance
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on overcoming Dalfopristin resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Quinupristin-Dalfopristin?
Quinupristin-Dalfopristin (Q/D) is a combination of two streptogramin antibiotics, Quinupristin (a streptogramin B) and this compound (a streptogramin A), typically in a 30:70 weight-to-weight ratio.[1][2] These components act synergistically to inhibit bacterial protein synthesis.[1] this compound binds to the 23S portion of the 50S ribosomal subunit, which enhances the binding of Quinupristin to a nearby site by a factor of about 100.[1] this compound inhibits the early phase of protein synthesis by preventing peptide chain elongation, while Quinupristin inhibits the late phase, causing the release of incomplete peptide chains.[1][3] While each component is individually bacteriostatic (inhibits bacterial growth), the combination is often bactericidal (kills bacteria).[1][4]
Q2: What are the known mechanisms of resistance to this compound in Gram-positive bacteria?
Resistance to Quinupristin-Dalfopristin can occur through several primary mechanisms:
-
Target Site Modification: This involves alterations to the bacterial ribosome, the drug's target. The most common modification is the methylation of an adenine residue in the 23S rRNA, encoded by erm genes, which primarily confers resistance to streptogramin B (Quinupristin).[5] Mutations in ribosomal proteins, such as L22, can also confer resistance by preventing the synergistic binding of the two drug components.[6][7][8]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes to inactivate the antibiotic. For this compound (streptogramin A), resistance is often due to acetyltransferases encoded by vat (virginiamycin acetyltransferase) genes (e.g., vatA, vatB, vatD, vatE).[5][9][10] These enzymes transfer an acetyl group to the drug, rendering it inactive.[10] Streptogramin B can be inactivated by lyases encoded by vgb genes.[5]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[2][4] ATP-binding cassette (ABC) transporters, encoded by genes like vga (virginiamycin A resistance) and lsa in Enterococcus faecalis, are responsible for this efflux.[5][6][11][12][13]
Q3: My isolates show resistance to this compound but not Quinupristin. What is the likely mechanism?
Resistance specifically to the this compound (streptogramin A) component is necessary for an organism to become resistant to the Q/D combination.[5] The most probable mechanisms are:
-
Enzymatic inactivation by streptogramin A acetyltransferases (encoded by vat genes).[6]
-
Active efflux of streptogramin A by ATP-binding proteins (encoded by vga genes).[5][6]
The presence of one of these mechanisms is often sufficient to confer resistance to the Q/D combination.[9]
Q4: How does the lsa gene contribute to resistance in Enterococcus faecalis?
Enterococcus faecalis is intrinsically resistant to Quinupristin-Dalfopristin.[5][11] This resistance is largely attributed to the lsa (lincosamide and streptogramin A resistance) gene, which encodes a putative ABC transporter protein.[11][12][13] This protein is thought to function as an efflux pump, actively removing this compound from the cell.[12][14] Disruption of the lsa gene has been shown to dramatically increase susceptibility to Q/D in E. faecalis.[12][13]
Troubleshooting Guide
Problem 1: I am observing unexpected this compound resistance in my clinical isolates during susceptibility testing. How can I determine the mechanism?
When faced with unexpected resistance, a systematic approach is necessary to identify the underlying cause.
Logical Flow for Investigating this compound Resistance
Caption: A decision tree for troubleshooting the cause of this compound resistance.
Step-by-step approach:
-
Confirm the Phenotype: Repeat the antimicrobial susceptibility testing (AST) using a reference method like broth microdilution to confirm the Minimum Inhibitory Concentration (MIC) value. Ensure proper quality control strains are used.
-
Screen for Known Genes: Use Polymerase Chain Reaction (PCR) to screen for the most common resistance genes associated with this compound resistance.
-
For Enzymatic Inactivation: Target vat genes (vatD, vatE in Enterococcus faecium).[9]
-
For Efflux: Target vga genes in staphylococci and enterococci, and the lsa gene specifically in E. faecalis.[5][11]
-
For Target Modification: Target erm genes (e.g., ermB) which, while primarily conferring Quinupristin resistance, are often found in Q/D-resistant strains.[9]
-
-
Sequence Ribosomal Targets: If PCR for acquired genes is negative, sequence the genes for ribosomal protein L22 (rplV) and domain V of the 23S rRNA. Mutations in these regions can abolish the synergistic action of Q/D.[6][7]
-
Investigate Efflux Activity: If no target site mutations are found, consider an efflux mechanism. Perform MIC testing in the presence and absence of a generic efflux pump inhibitor (EPI) like reserpine or verapamil. A significant decrease in the this compound MIC in the presence of an EPI suggests an active efflux mechanism.
Problem 2: How can I overcome this compound resistance in my experiments to test other compounds or treatment strategies?
Several strategies can be explored in vitro to overcome this compound resistance.
-
Combination Therapy: This is a promising approach. The synergistic effects of combining Q/D with other antibiotics can restore activity.
-
With Doxycycline: This combination has been shown to prevent the emergence of resistance in Vancomycin-Resistant Enterococcus faecium (VREF) and can show synergistic inhibition.[5][15][16]
-
With Cell-Wall Active Agents: Combining Q/D with agents like ampicillin or vancomycin can result in synergistic or additive effects against VREF.[5][17]
-
With Rifampin: This combination has shown beneficial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[17]
-
-
Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-administration of an EPI with this compound can restore susceptibility. Although specific EPIs for this compound are not in clinical use, this remains an active area of research.[18][19]
-
Structural Drug Modification: From a drug development perspective, modifying the this compound structure at positions that interact with inactivating enzymes (like VatD) could prevent enzyme binding and circumvent resistance.[10]
Mechanisms of this compound Resistance and Counter-Strategies
Caption: Overview of this compound resistance mechanisms and counter-strategies.
Quantitative Data Summary
Table 1: this compound MICs in Resistant vs. Susceptible Enterococcus faecium Isolates
| Resistance Mechanism | Gene(s) Present | This compound MIC (µg/mL) | Quinupristin-Dalfopristin MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Susceptible Wild-Type | None | 2 - 4 | 0.25 | [16] |
| Acetyltransferase | vat(E) | >128 | ≥32 | [9][20] |
| Acetyltransferase | vat(D) | >128 | ≥32 | [9][20] |
| Undefined | Not vat(D) or vat(E) | Not specified | 4 - 16 |[9][21] |
Table 2: MICs in Staphylococcus aureus Before and After L22 Mutation
| Strain | L22 Ribosomal Protein Status | Quinupristin MIC (µg/mL) | This compound MIC (µg/mL) | Quinupristin-Dalfopristin MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Parental Strain | Wild-Type | 0.5 | 0.25 | 0.25 | [6] |
| Resistant Mutant | Deletion in L22 | 8 | 0.25 | 4 |[6] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
This compound (or Quinupristin-Dalfopristin) analytical powder.
-
Bacterial isolate grown to log phase.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (optional, for inoculum standardization).
-
Incubator (35°C ± 2°C).
-
Quality control strains (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213).
Procedure:
-
Prepare Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum:
-
Select 3-5 colonies of the test isolate from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Also, include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]
Protocol 2: PCR Detection of vat and vga Resistance Genes
This protocol provides a general workflow for detecting the presence of key this compound resistance genes.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound mesilate? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to quinupristin-dalfopristin due to mutation of L22 ribosomal protein in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinupristin-dalfopristin resistance in Streptococcus pneumoniae: novel L22 ribosomal protein mutation in two clinical isolates from the SENTRY antimicrobial surveillance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in the Enterococcus faecalis lsa Locus That Influence Susceptibility to Quinupristin-Dalfopristin and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An Enterococcus faecalis ABC homologue (Lsa) is required for the resistance of this species to clindamycin and quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial activity of quinupristin-dalfopristin combined with other antibiotics against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining quinupristin/dalfopristin with other agents for resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 20. Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Dalfopristin Experimental Artifacts and Interference: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalfopristin. The information provided aims to help identify and mitigate potential experimental artifacts and interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a streptogramin A antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] It binds to the 50S subunit of the bacterial ribosome, causing a conformational change that enhances the binding of streptogramin B antibiotics, such as quinupristin.[1] This synergistic action blocks the elongation of polypeptide chains, leading to a bactericidal effect against many Gram-positive bacteria.[1][2]
Q2: Why is this compound almost always used in combination with quinupristin?
This compound and quinupristin act synergistically. While each component alone is bacteriostatic (inhibits bacterial growth), the combination is often bactericidal (kills bacteria).[2] this compound's binding to the ribosome enhances quinupristin's binding affinity, leading to a more potent inhibition of protein synthesis.[1] This combination, known as quinupristin/dalfopristin (Synercid), is effective against various multi-drug resistant bacteria.
Q3: What is the solubility and stability of this compound in common laboratory solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and water (0.072 mg/ml).[1] For experimental use, stock solutions are typically prepared in DMSO.[3] The stability of quinupristin/dalfopristin in culture media can be a concern. One study showed a significant loss of activity over time at 35°C in various susceptibility testing media.[4] For example, the mean activity loss was 43% at 24 hours and 69% at 48 hours.[4] It is recommended to prepare fresh dilutions in media for experiments and to consider the stability profile when designing long-term assays.[4]
Q4: Are there known off-target effects of this compound on eukaryotic cells?
Yes, this compound, particularly in the form of quinupristin/dalfopristin, can have direct effects on eukaryotic cells. Studies have shown that it can be cytotoxic to mammalian cell lines at higher concentrations.[5] Additionally, it has been observed to upregulate the expression of certain cell adhesion molecules on endothelial cells, which could be a consideration in immunology or vascular biology experiments.[6]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Eukaryotic Cell Cultures
You are observing higher-than-expected cell death or reduced proliferation in your eukaryotic cell line when using this compound as a control or in your experimental setup.
Possible Cause 1: Direct Cytotoxic Effects of this compound
This compound, as part of the quinupristin/dalfopristin combination, can exert cytotoxic effects on eukaryotic cells, especially at concentrations used for antibacterial purposes.
Troubleshooting Steps:
-
Review this compound Concentration: Compare the concentration of this compound in your experiment to published cytotoxicity data.
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line using a relevant viability assay (e.g., Neutral Red uptake, Crystal Violet staining, or MTT assay).
-
Use the Lowest Effective Antibacterial Concentration: If this compound is being used to prevent bacterial contamination, use the minimum inhibitory concentration (MIC) for the relevant bacteria and consider if this concentration is cytotoxic to your eukaryotic cells.
-
Include a "Vehicle-Only" Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not the cause of cytotoxicity by including a control with the same concentration of the vehicle.
Quantitative Data on Quinupristin/Dalfopristin Cytotoxicity:
| Cell Line | Assay | EC50 (mg/L) |
| 3T3 (Murine Fibroblasts) | Neutral Red Uptake | 20 |
| Crystal Violet | 12 | |
| Eahy926 (Human Endothelial) | Neutral Red Uptake | 50 |
| Crystal Violet | 40 |
Data from a study on quinupristin/dalfopristin.[5]
Experimental Workflow for Assessing Cytotoxicity:
Cytotoxicity assessment workflow.
Issue 2: Altered Expression of Cell Surface Markers
You are studying cell adhesion, inflammation, or immune cell interactions and observe an unexpected change in the expression of surface markers on your cells (e.g., endothelial cells) in the presence of this compound.
Possible Cause: this compound-Induced Modulation of Gene Expression
Quinupristin/dalfopristin has been shown to increase the expression of certain cell adhesion molecules on the surface of endothelial cells.[6] This can be an experimental artifact if not accounted for.
Troubleshooting Steps:
-
Literature Review: Check for published data on the effects of this compound on your specific cell type and markers of interest.
-
Control Experiments: Include a this compound-treated control group in your experiments to quantify its effect on the expression of the markers you are studying.
-
Dose-Response Analysis: Determine if the effect on marker expression is dose-dependent.
-
Alternative Antibiotic: If this compound is being used for contamination control and is interfering with your assay, consider using an alternative antibiotic with a different mechanism of action that is known not to affect your pathway of interest.
Signaling Pathway of Potential this compound Interference:
Potential this compound-induced signaling.
Issue 3: Inconsistent Results in Antimicrobial Susceptibility Testing
You are performing minimum inhibitory concentration (MIC) or other susceptibility tests with this compound and are getting variable or unexpected results.
Possible Cause 1: Instability of this compound in Media
This compound can degrade in culture media at 37°C, leading to a decrease in the effective concentration over the course of the experiment.[4]
Troubleshooting Steps:
-
Use Freshly Prepared Media: Prepare this compound-containing media immediately before use.
-
Minimize Pre-incubation Times: Reduce the time that plates or tubes with this compound are incubated before adding the bacterial inoculum.[4]
-
Consider a Bioassay: If instability is suspected, you can perform a bioassay to determine the active concentration of this compound in your media over time.
Possible Cause 2: Influence of Media Components
The composition of the culture medium can affect the activity of this compound. For example, the addition of blood to the medium can increase the MIC of quinupristin/dalfopristin.[7]
Troubleshooting Steps:
-
Standardize Media: Use a consistent and well-defined medium for all experiments.
-
Evaluate Media Effects: If you must use a complex medium (e.g., containing blood or serum), be aware that this may alter the apparent activity of this compound and perform appropriate validation experiments.
Logical Flow for Troubleshooting Susceptibility Testing:
Troubleshooting susceptibility testing logic.
Key Experimental Protocols
Protocol 1: Neutral Red (NR) Uptake Cytotoxicity Assay
This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Plate reader (540 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include untreated and vehicle (DMSO) controls.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the this compound dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50.
Protocol 2: Crystal Violet (CV) Staining for Cytotoxicity
This assay measures cell viability by staining the DNA of adherent cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal Violet solution (e.g., 0.5% in 20% methanol)
-
30% Acetic acid in water
-
Plate reader (570 nm)
Procedure:
-
Follow steps 1-4 of the Neutral Red Uptake Assay protocol.
-
Remove the treatment medium and gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and let it air dry.
-
Add 100 µL of 30% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of quinupristin/dalfopristin on 3T3 and Eahy926 cells in vitro in comparison to other antimicrobial agents with the potential to induce infusion phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro effects of quinupristin/dalfopristin, erythromycin and levofloxacin at low concentrations on the expression of different cell adhesion molecules on the surface of endothelial cells (Eahy926) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of quinupristin/dalfopristin and RPR 106972 and the effect of medium on in-vitro test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in Dalfopristin susceptibility testing interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Dalfopristin (in combination with Quinupristin) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quinupristin-Dalfopristin?
A1: Quinupristin and this compound are streptogramin antibiotics that act synergistically to inhibit bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, inducing a conformational change that enhances the binding of Quinupristin to a nearby site. This dual binding blocks peptide chain elongation and leads to the accumulation of incomplete peptide chains, ultimately resulting in bacterial cell death in many cases.
Q2: What are the primary mechanisms of resistance to Quinupristin-Dalfopristin?
A2: Resistance to Quinupristin-Dalfopristin can occur through several mechanisms:
-
Enzymatic inactivation: Production of enzymes such as acetyltransferases that inactivate this compound or hydrolases that inactivate Quinupristin.
-
Active efflux: ATP-binding cassette (ABC) transporters can actively pump the drug out of the bacterial cell.
-
Target site modification: Alterations in the ribosomal binding sites, often through methylation of the 23S rRNA, can reduce the binding affinity of the drugs.
It is important to note that for resistance to the combination of Quinupristin-Dalfopristin, resistance to the this compound (streptogramin A) component is necessary.[1]
Q3: Why is Enterococcus faecalis intrinsically resistant to Quinupristin-Dalfopristin?
A3: Enterococcus faecalis possesses an intrinsic resistance mechanism, often attributed to the lsaA gene, which encodes an ABC transporter that confers resistance to streptogramin A antibiotics like this compound.
Data Presentation
Table 1: Quinupristin-Dalfopristin Clinical Breakpoints (µg/mL for MIC and mm for Disk Diffusion)
| Organism | Method | S (Susceptible) | I (Intermediate) | R (Resistant) |
| CLSI (M100) | ||||
| Staphylococcus aureus | MIC | ≤1 | 2 | ≥4 |
| Disk Diffusion (15 µg) | ≥19 | 16-18 | ≤15 | |
| Enterococcus faecium (vancomycin-resistant) | MIC | ≤1 | 2 | ≥4 |
| Disk Diffusion (15 µg) | ≥19 | 16-18 | ≤15 | |
| Streptococcus pneumoniae | MIC (Meningitis) | ≤1 | - | - |
| MIC (Non-meningitis) | ≤1 | 2 | ≥4 | |
| Disk Diffusion (15 µg) | ≥19 | 16-18 | ≤15 | |
| EUCAST (v 14.0) | ||||
| Staphylococcus aureus | MIC | ≤1 | 2 | >2 |
| Disk Diffusion (15 µg) | ≥22 | 18-21 | <18 | |
| Enterococcus faecium | MIC | ≤1 | - | >1 |
| Disk Diffusion (15 µg) | ≥22 | - | <22 | |
| Streptococcus pneumoniae | MIC | ≤1 | 2 | >2 |
| Disk Diffusion (15 µg) | ≥19 | 16-18 | <16 |
Note: Breakpoints are subject to change. Always refer to the latest versions of CLSI and EUCAST guidelines.[2][3]
Experimental Protocols
Broth Microdilution Method (based on CLSI guidelines)
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of Quinupristin-Dalfopristin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Add 5 µL of the standardized bacterial suspension to each well, resulting in a final volume of 105 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Disk Diffusion Method (based on CLSI guidelines)
-
Prepare Inoculum:
-
Prepare an inoculum suspension as described in the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Apply Antibiotic Disk:
-
Using sterile forceps, place a 15 µg Quinupristin-Dalfopristin disk on the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.
-
Troubleshooting Guide
Q2: My MIC results are consistently higher than expected for my quality control strain. What are the possible causes?
A2: Several factors could contribute to elevated MIC values:
-
Inoculum Density: An inoculum that is too heavy can lead to higher MICs. Ensure your inoculum is standardized to a 0.5 McFarland standard.
-
Antibiotic Potency: Improper storage of Quinupristin-Dalfopristin can lead to degradation and reduced potency.[4] Store the drug according to the manufacturer's instructions.
-
Media Composition: The presence of certain supplements, such as serum or blood, in the media can sometimes affect the activity of the drug.[5]
-
Incubation Conditions: Ensure proper incubation temperature and duration as specified in the protocol.
Q3: I am observing a discrepancy between my disk diffusion and broth microdilution results. What should I do?
A3: Discrepancies between methods can occur. Here are some troubleshooting steps:
-
Verify Protocols: Double-check that both the disk diffusion and broth microdilution procedures were performed correctly.
-
Check Quality Control: Ensure that your quality control strains are within the acceptable ranges for both methods.
-
Consider Intrinsic Resistance: For some organisms, one method may be more reliable than another. For example, with Enterococcus faecium, some studies suggest that broth microdilution may provide more reliable results for resistance classification.[2]
-
Repeat Testing: If a discrepancy is observed for a clinical isolate, it is advisable to repeat the test. If the discrepancy persists, consider using a third method for confirmation if available.
Q4: Can I use blood-supplemented agar for disk diffusion testing of Quinupristin-Dalfopristin?
A4: While Mueller-Hinton agar is the standard medium, some fastidious organisms may require blood supplementation for growth. However, be aware that blood components can sometimes interfere with the activity of Quinupristin-Dalfopristin, potentially leading to smaller zone sizes.[5] It is important to use the appropriate quality control strains for the specific medium being used and to interpret the results according to the guidelines for that medium.
Visualization
Caption: Troubleshooting workflow for discordant Quinupristin-Dalfopristin results.
References
- 1. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Two Quinupristin–this compound Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. megumed.de [megumed.de]
- 4. researchgate.net [researchgate.net]
- 5. Medium and supplement effects on the antimicrobial activity of quinupristin/dalfopristin tested by agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dalfopristin vs. Vancomycin: A Comparative Efficacy Guide Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dalfopristin (in its clinically used combination form, quinupristin-dalfopristin) and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA). The information presented is collated from in vitro and in vivo experimental data to support research and development in antimicrobial chemotherapy.
In Vitro Efficacy
The in vitro activity of quinupristin-dalfopristin and vancomycin against MRSA is commonly assessed through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill assays.
Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value generally indicates greater potency.
| Drug | MRSA Isolates (n=50) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinupristin-Dalfopristin | 50 | 0.19 - 0.75 | 0.38 | 0.5 |
| Vancomycin | 50 | 1.5 - 4.0 | 2.0 | 3.0 |
Data extracted from a comparative study on clinical MRSA isolates.[1]
Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies demonstrate the rate and extent of bacterial killing.
In one study, at four times the MIC, both daptomycin and vancomycin achieved a 99.9% killing of an MRSA strain within 8 hours, which was a greater reduction than that observed with linezolid and quinupristin-dalfopristin[2]. Another investigation found that after 6 hours of incubation, vancomycin exhibited bactericidal activity against 90% of MRSA isolates, whereas quinupristin-dalfopristin was bactericidal against 47% of MRSA isolates[3]. After 24 hours, vancomycin was bactericidal against all MRSA isolates, while quinupristin-dalfopristin showed bactericidal activity against 93% of the isolates[3].
In an in vitro model simulating endocardial vegetations, quinupristin-dalfopristin demonstrated a maximal bacterial reduction of 5.8 log10 CFU/g against a vancomycin-sensitive MRSA isolate, which was greater than the reduction achieved by vancomycin[4]. Quinupristin-dalfopristin achieved rapid bactericidal activity, with a time to 99.9% kill (T99) of 8 hours, while vancomycin's T99 was 24 hours against the same strain[4].
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents in a setting that mimics human infections.
Murine Model of Hematogenous Pulmonary Infection
In a murine model of hematogenous pulmonary infection caused by MRSA, treatment with quinupristin-dalfopristin at 100 mg/kg resulted in a significant decrease in the number of viable bacteria in the lungs compared to vancomycin[5].
| Treatment Group | Mean Bacterial Load (log10 CFU/lung ± SEM) |
| Quinupristin-Dalfopristin (100 mg/kg) | 2.99 ± 0.44 |
| Quinupristin-Dalfopristin (10 mg/kg) | 6.38 ± 0.32 |
| Vancomycin | 5.75 ± 0.43 |
| Control | 8.40 ± 0.14 |
Data from a murine model of MRSA hematogenous pulmonary infection.[5]
Experimental Endocarditis Model
In a rabbit model of MRSA endocarditis, the combination of quinupristin-dalfopristin and vancomycin was found to be highly bactericidal and more active than either drug alone[6]. The combination resulted in a greater reduction in bacterial load within vegetations and sterilized a higher percentage of animals compared to monotherapy[6].
Catheter-Related Infection Model
In a rat model of staphylococcal central venous catheter infection, quinupristin-dalfopristin at a high concentration (1,024 µg/ml) administered via the antibiotic-lock technique produced the greatest reduction in the number of bacteria recovered from the catheters compared to vancomycin, linezolid, and ciprofloxacin[7].
Mechanisms of Action and Resistance
Understanding the molecular mechanisms of action and resistance is fundamental for the development of new therapeutic strategies.
Signaling Pathways
Caption: Mechanisms of action for Quinupristin-Dalfopristin and Vancomycin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Method: Standardized time-kill methodology.
-
Inoculum Preparation: An overnight culture of MRSA is diluted in fresh Mueller-Hinton broth to achieve a starting inoculum of approximately 5 x 105 to 1 x 107 CFU/mL.
-
Antibiotic Exposure: The bacterial suspension is exposed to the test antibiotics (quinupristin-dalfopristin or vancomycin) at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
Incubation: The cultures are incubated at 37°C with agitation.
-
Sampling: Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Model of Hematogenous Pulmonary Infection
Method: As described in comparative efficacy studies.
-
Animal Model: Specific pathogen-free male mice are used.
-
Infection: Mice are infected intravenously with a predetermined lethal dose of an MRSA strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with subcutaneous or intravenous administration of quinupristin-dalfopristin or vancomycin at various dosages. A control group receives a placebo.
-
Endpoint: After a defined treatment period (e.g., 24 or 48 hours), mice are euthanized.
-
Bacterial Load Determination: The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of CFU per gram of lung tissue.
-
Histopathology: Lung tissues may be fixed and processed for histopathological examination to assess the extent of inflammation and tissue damage.
References
- 1. mail.jpathology.com [mail.jpathology.com]
- 2. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Academic Journals [online-journals.tubitak.gov.tr]
- 4. Bactericidal Activities of Daptomycin, Quinupristin-Dalfopristin, and Linezolid against Vancomycin-Resistant Staphylococcus aureus in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of quinupristin-dalfopristin against methicillin-resistant Staphylococcus aureus and vancomycin-insensitive S. aureus in a model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacies of Quinupristin-Dalfopristin Combined with Vancomycin In Vitro and in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus in Relation to Cross-Resistance to Macrolides, Lincosamides, and Streptogramin B- Type Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacies of Quinupristin-Dalfopristin, Linezolid, Vancomycin, and Ciprofloxacin in Treatment, Using the Antibiotic-Lock Technique, of Experimental Catheter-Related Infection Due to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Dalfopristin vs. Linezolid for Vancomycin-Resistant Enterococcus (VRE): A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and experimental evaluation of two key antibiotics in the fight against VRE infections.
In the landscape of multidrug-resistant organisms, Vancomycin-Resistant Enterococcus (VRE) presents a significant therapeutic challenge. This guide provides a detailed comparative analysis of two important last-line antibiotics: Dalfopristin (as a component of Quinupristin/Dalfopristin) and Linezolid. We delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate their performance.
At a Glance: this compound vs. Linezolid for VRE
| Feature | This compound (in Quinupristin/Dalfopristin) | Linezolid |
| Drug Class | Streptogramin | Oxazolidinone |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at two different sites. | Inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1][2] |
| Spectrum of Activity | Primarily active against Enterococcus faecium. Inactive against Enterococcus faecalis.[3] | Active against both Enterococcus faecium and Enterococcus faecalis.[4] |
| Administration | Intravenous | Intravenous and Oral[5] |
| Common Adverse Events | Arthralgia, myalgia, infusion-site reactions.[6][7] | Myelosuppression (thrombocytopenia), peripheral and optic neuropathy, serotonin syndrome.[8] |
Clinical Efficacy in VRE Infections
Both this compound (as part of the combination Quinupristin/Dalfopristin, hereafter referred to as Q-D) and Linezolid have demonstrated efficacy in treating VRE infections, particularly those caused by E. faecium. However, clinical outcomes can vary, and the choice of agent often depends on the specific clinical scenario, local resistance patterns, and patient-specific factors.
A meta-analysis of studies comparing the two drugs for VRE infections suggested a significantly lower mortality rate in patients treated with Linezolid compared to Q-D.[9] However, the authors noted that these findings were limited by the retrospective nature of most included studies.[9] Another study found no significant difference in 30-day mortality between the two treatment groups (48% for Q-D vs. 41% for Linezolid).[10]
Table 1: Comparative Clinical Efficacy in VRE Bacteremia
| Outcome | Quinupristin/Dalfopristin | Linezolid | Reference |
| 30-Day Mortality | 48% | 41% | [10] |
| Microbiological Response | 60% | 66% | [10] |
| Clinical Response | 43% | 58% | [11] |
| Development of Resistance in Blood Isolates | 11% | 0% | [10] |
| Prolonged Bacteremia | 18% | 4% | [10] |
In Vitro Activity
The in vitro activity of an antimicrobial agent is a critical predictor of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.
Table 2: In Vitro Susceptibility of VRE to this compound and Linezolid
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. faecium (Vancomycin-Resistant) | Quinupristin/Dalfopristin | - | 1.0 | [6] |
| E. faecium (Vancomycin-Resistant) | Linezolid | 1.5 | 2.0 | [12] |
| E. faecalis (Vancomycin-Resistant) | Quinupristin/Dalfopristin | Inactive | Inactive | [13] |
| E. faecalis (Vancomycin-Resistant) | Linezolid | 2.0 | 4.0 | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and Linezolid are crucial to understanding their efficacy and the potential for cross-resistance.
This compound (in Quinupristin/Dalfopristin)
This compound, a streptogramin A antibiotic, acts synergistically with quinupristin (streptogramin B). This compound binds to the 50S ribosomal subunit, inducing a conformational change that enhances the binding of quinupristin. This dual binding action effectively blocks protein synthesis. Resistance to streptogramins can emerge through target site modification, enzymatic inactivation, or active efflux of the drug.
Linezolid
Linezolid, an oxazolidinone, inhibits the formation of the initiation complex in bacterial protein synthesis, a unique mechanism that reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[5] It binds to the 23S rRNA component of the 50S ribosomal subunit.[1] Resistance to Linezolid is primarily due to point mutations in the 23S rRNA gene.[14]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antimicrobial drug development. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound and Linezolid against VRE.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Linezolid in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Culture VRE isolates on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Dispense 100 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate containing 100 µL of the serially diluted antimicrobial agent. Include a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a VRE suspension in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Drug Exposure: Add this compound or Linezolid at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 24-48 hours. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.
Post-Antibiotic Effect (PAE) Determination
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
-
Drug Exposure: Expose a VRE suspension (approximately 10⁷ CFU/mL) to a specific concentration of this compound or Linezolid (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). Include a control tube with no antibiotic.
-
Drug Removal: Remove the antibiotic by centrifugation and washing the bacterial pellet with sterile saline or by significant dilution (e.g., 1:1000) into fresh, pre-warmed broth.
-
Regrowth Monitoring: Incubate both the antibiotic-exposed and control cultures. Monitor the growth of the bacteria over time by measuring optical density or by performing viable cell counts at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the drug-exposed culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the unexposed control culture.
Safety and Tolerability
The adverse event profiles of this compound and Linezolid are distinct and are important considerations in clinical practice.
This compound (in Quinupristin/Dalfopristin): The most common treatment-related adverse events are arthralgias and myalgias, which can be severe enough to necessitate discontinuation of the drug.[6][7] Infusion-related reactions, such as phlebitis, are also common, often requiring administration through a central venous catheter for long-term use.
Linezolid: Myelosuppression, particularly thrombocytopenia, is a significant concern with Linezolid, especially with prolonged therapy (greater than two weeks).[8] Regular monitoring of blood counts is recommended. Peripheral and optic neuropathy have also been reported with long-term use.[8] Linezolid is a weak, reversible, non-selective monoamine oxidase inhibitor, which can lead to serotonin syndrome if co-administered with serotonergic agents.[2]
Conclusion
Both this compound (as part of Q-D) and Linezolid are valuable tools in the management of VRE infections. Linezolid offers the advantages of activity against both E. faecium and E. faecalis, oral bioavailability, and a lower reported incidence of in-treatment resistance development in some studies.[4][5][10] However, its potential for myelosuppression and drug interactions requires careful patient monitoring.[8] Q-D remains an important option for VRE faecium infections, but its use can be limited by musculoskeletal adverse effects and the need for central venous access for prolonged administration.[6][7]
The choice between these agents should be guided by the specific enterococcal species, the site and severity of infection, local susceptibility patterns, and the individual patient's clinical status and comorbidities. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and future antimicrobial agents against VRE.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. EUCAST: Rationale Documents [eucast.org]
- 3. aurosan.de [aurosan.de]
- 4. megumed.de [megumed.de]
- 5. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. RIDACOM â Comprehensive Bioscience Supplier - MIC Linezolid for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 10. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 11. actascientific.com [actascientific.com]
- 12. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro time-kill assessment of linezolid and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfopristin in Combination with Doxycycline: A Comparative Guide for Combating Enterococcus faecium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dalfopristin combination therapy, primarily with doxycycline, against Enterococcus faecium, a pathogen of significant clinical concern due to its increasing resistance to multiple antibiotics, including vancomycin (Vancomycin-Resistant Enterococcus faecium, VREF). The data presented herein is collated from in vitro studies to offer insights into the efficacy and potential of this combination therapy compared to other treatment modalities.
Executive Summary
The combination of quinupristin-dalfopristin with doxycycline has demonstrated synergistic or additive effects against a significant proportion of E. faecium isolates, including VREF strains.[1][2] This combination therapy often results in enhanced inhibitory activity and, in some cases, bactericidal action, making it a noteworthy consideration for treating severe VREF infections.[3][4][5][6][7] Furthermore, the addition of doxycycline has been shown to prevent the emergence of resistance to quinupristin-dalfopristin.[8] This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used, and compare this combination with other therapeutic alternatives.
Data Presentation: Quantitative Analysis of Antimicrobial Activity
The following tables summarize the in vitro efficacy of this compound (as part of the quinupristin-dalfopristin combination) and doxycycline against Enterococcus faecium.
Table 1: In Vitro Synergy of Quinupristin-Dalfopristin and Doxycycline against E. faecium
| Parameter | Finding | Source |
| Synergistic Inhibition (Checkerboard Assay) | 36% of 50 vancomycin-resistant E. faecium (VREF) isolates showed synergistic inhibition. | [1][2] |
| Fractional Inhibitory Concentration (FIC) Index | Not explicitly stated for E. faecium in the provided abstracts, but synergy was determined by this method. | [2] |
| MIC Reduction of Quinupristin-Dalfopristin | 8- to 32-fold reductions in the presence of clinically achievable concentrations of doxycycline against four E. faecalis isolates. | [1][2] |
| Synergistic and Bactericidal Effect (Time-Kill Assay) | Observed in 6 of 12 VREF strains evaluated. | [3][4][5][6][7] |
| Log Reduction in CFU/mL | >1.5-log10 CFU/mL killing against four strains when combined with 4 or 8 µg/mL of doxycycline. The greatest reduction was 2.32 log10 CFU/mL. | [2] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) against Enterococcus faecium
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes | Source |
| Quinupristin-Dalfopristin | - | 2 | - | Active against most VREF. | [9] |
| Doxycycline | - | - | 0.25 (for 2 VREF strains) | [8] | |
| Linezolid | 0.5 | 1 | 0.125 - 2 | For VRE strains. | [10] |
| Daptomycin | - | - | ≤4 (susceptible) | Susceptibility breakpoint defined by CLSI. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and doxycycline combination therapy.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobials: Stock solutions of quinupristin-dalfopristin and doxycycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of quinupristin-dalfopristin along the x-axis and increasing concentrations of doxycycline along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculum Preparation: E. faecium isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Inoculum Preparation: A standardized inoculum of E. faecium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., CAMHB).[12]
-
Exposure to Antimicrobials: The bacterial suspension is exposed to quinupristin-dalfopristin alone, doxycycline alone, and the combination of both at clinically relevant concentrations. A growth control tube without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[12]
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in the initial CFU/mL.
-
Mandatory Visualizations
Mechanism of Action and Synergy
The following diagram illustrates the mechanism of action of quinupristin and this compound and their synergistic interaction at the bacterial ribosome.
Caption: Synergistic inhibition of protein synthesis by quinupristin-dalfopristin and doxycycline.
Experimental Workflow: Synergy Testing
The diagram below outlines the general workflow for in vitro synergy testing of antimicrobial agents.
Caption: General workflow for checkerboard and time-kill synergy assays.
Comparison with Alternative Therapies
While the combination of this compound and doxycycline shows promise, it is essential to consider other therapeutic options for VREF infections.
-
Linezolid: An oxazolidinone antibiotic, linezolid is FDA-approved for VREF infections. It is generally bacteriostatic against enterococci.[13] Resistance to linezolid, although still relatively rare, is an emerging concern.[3]
-
Daptomycin: A cyclic lipopeptide, daptomycin exhibits rapid bactericidal activity against many Gram-positive organisms, including E. faecium.[1] It is often used for complicated skin and soft tissue infections and bacteremia. Daptomycin susceptibility is defined by an MIC of ≤4 µg/ml.[1]
-
Other Combinations: Other combination therapies, such as quinupristin-dalfopristin with ampicillin and linezolid with rifampicin, have also been explored and shown some efficacy against E. faecium.[9]
The choice of therapy should be guided by local antimicrobial susceptibility patterns, the specific clinical scenario, and the patient's overall condition.
Conclusion
The combination of this compound (within quinupristin-dalfopristin) and doxycycline represents a viable therapeutic strategy against problematic Enterococcus faecium infections, particularly those caused by vancomycin-resistant strains. The synergistic interaction observed in vitro suggests that this combination can lead to enhanced antimicrobial activity and may help mitigate the development of resistance. For researchers and drug development professionals, these findings underscore the importance of exploring and optimizing combination therapies to address the challenge of multidrug-resistant pathogens. Further clinical studies are warranted to fully establish the clinical efficacy and safety of this combination in various infection types.
References
- 1. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Quinupristin-Dalfopristin Combined with Other Antibiotics against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Dosage and Linezolid Resistance in Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Rationale for Recognition Decision: Daptomycin | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Synergy testing of vancomycin-resistant Enterococcus faecium against quinupristin-dalfopristin in combination with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Dalfopristin and Teicoplanin Face Off Against Ampicillin-Resistant Enterococcus faecium
A Comparative analysis of two key antimicrobial agents against a formidable pathogen, this guide provides researchers, scientists, and drug development professionals with a concise overview of the in vitro efficacy of Dalfopristin (as part of Quinupristin/Dalfopristin) and Teicoplanin against Ampicillin-Resistant Enterococcus faecium (AREF). This publication synthesizes available experimental data to offer a clear comparison of their antimicrobial activities, detailed methodologies for key experiments, and visual representations of their mechanisms of action and experimental workflows.
Enterococcus faecium resistant to ampicillin poses a significant challenge in clinical settings. Understanding the comparative effectiveness of last-resort antibiotics is crucial for guiding therapeutic strategies and future drug development. This guide focuses on the in vitro performance of the streptogramin antibiotic this compound (in its synergistic combination with Quinupristin) and the glycopeptide Teicoplanin.
Quantitative Efficacy at a Glance: MIC and MBC Data
The in vitro activity of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for this compound (Quinupristin/Dalfopristin) and Teicoplanin against E. faecium, with a focus on isolates exhibiting resistance to ampicillin and other drugs.
It is important to note that E. faecium is often intrinsically resistant to ampicillin.[1] Therefore, studies on multidrug-resistant E. faecium are highly relevant to understanding the efficacy against AREF. One study found that all tested baseline isolates of vancomycin-resistant E. faecium (VREF) were also resistant to ampicillin.[2]
| Antibiotic | Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Quinupristin/Dalfopristin | Vancomycin-Resistant E. faecium (VREF) | - | 0.5 | - | [3] |
| Vancomycin-Susceptible E. faecium | - | - | 0.12–0.5 | [1] | |
| Vancomycin-Resistant Enterococci (VRE) | - | - | 0.5–2 | [1][4] | |
| Teicoplanin | Vancomycin-Susceptible E. faecium | - | - | 0.25–0.5 | [1] |
| Vancomycin-Resistant E. faecium (VanB phenotype) | - | - | 0.25–0.5 | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) Data. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Antibiotic | Isolate Type | MBC99 (µg/mL) | MBC99.9 (µg/mL) | Reference |
| Quinupristin/Dalfopristin | Vancomycin-Susceptible E. faecium | 0.5–1.0 | 0.5–8 | [1] |
| Teicoplanin | Vancomycin-Susceptible E. faecium | 0.5–>64 | >64 | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) Data. MBC99 and MBC99.9 represent the concentrations required to kill 99% and 99.9% of the initial bacterial inoculum, respectively.
Studies have shown that Quinupristin/Dalfopristin generally exhibits good in vitro activity against multidrug-resistant E. faecium.[3] For 98.6% of 291 VREF isolates tested, the MIC of quinupristin/dalfopristin was ≤2.0 mg/L.[2] In contrast, while Teicoplanin is effective against susceptible strains, its bactericidal activity can be limited, with high concentrations required to achieve a 99.9% kill.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8][9]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Teicoplanin are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: E. faecium isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the appropriate antimicrobial dilution, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized inoculum of E. faecium is prepared as described for the MIC assay, with the final concentration in the test tubes adjusted to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: The antimicrobial agents are added to tubes containing CAMHB at concentrations corresponding to their MIC or multiples of the MIC. A growth control tube without any antibiotic is also included.
-
Incubation and Sampling: The tubes are incubated at 35°C with constant agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Count: The samples are serially diluted in sterile saline and plated onto an appropriate agar medium. The plates are incubated for 24-48 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanisms of action of this compound and Teicoplanin, as well as a typical experimental workflow for MIC determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. dokumen.pub [dokumen.pub]
Dalfopristin and Amoxicillin: A Comparative Analysis of In Vitro Activity Against Enterococcus spp.
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of dalfopristin (as a component of quinupristin/dalfopristin) and amoxicillin against clinically significant Enterococcus species. This report synthesizes available experimental data on their antimicrobial activity, details the methodologies used for these assessments, and visualizes the underlying mechanisms of action and resistance.
Introduction
Enterococcus species, particularly Enterococcus faecalis and Enterococcus faecium, have emerged as significant nosocomial pathogens.[1] Their intrinsic and acquired resistance to a wide range of antibiotics poses a considerable therapeutic challenge.[1] While amoxicillin has traditionally been a therapeutic option, especially for E. faecalis infections, rising resistance has necessitated the exploration of alternative agents like this compound, which is used in combination with quinupristin (quinupristin/dalfopristin). This guide provides a detailed comparison of the in vitro activity of this compound and amoxicillin against Enterococcus spp., supported by quantitative data and experimental protocols.
Comparative In Vitro Activity
The in vitro activity of this compound (in the combination quinupristin/dalfopristin) and amoxicillin against Enterococcus spp. is species-dependent. Generally, quinupristin/dalfopristin demonstrates greater activity against E. faecium, including vancomycin-resistant strains (VRE), whereas amoxicillin is more active against E. faecalis.[1][2]
Enterococcus faecalis is often intrinsically resistant to quinupristin/dalfopristin due to the presence of the lsa gene, which is thought to mediate efflux of the antibiotic.[3][4] Conversely, E. faecium is frequently intrinsically resistant to ampicillin and by extension, amoxicillin.[1]
The combination of quinupristin and this compound acts synergistically, inhibiting protein synthesis by binding to the bacterial ribosome.[5] This combination is often bacteriostatic against Enterococcus faecium.[5][6] Amoxicillin, a β-lactam antibiotic, inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for quinupristin/dalfopristin and amoxicillin against various Enterococcus species, compiled from multiple studies.
| Organism | Antibiotic | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| E. faecalis (Vancomycin-susceptible) | Quinupristin/Dalfopristin | 106 | ≤8 | - | - | [1][2] |
| E. faecalis (Vancomycin-susceptible) | Amoxicillin | 106 | - | - | - | [1][2] |
| E. faecium (Vancomycin-susceptible) | Quinupristin/Dalfopristin | 92 | ≤4 | - | - | [1][2] |
| E. faecium (Vancomycin-susceptible) | Amoxicillin | 92 | - | - | - | [1][2] |
| Vancomycin-Resistant Enterococci (VRE) | Quinupristin/Dalfopristin | 14 | ≤2 | - | - | [1][2] |
| Vancomycin-Resistant Enterococci (VRE) | Amoxicillin | 14 | - | - | - | [1][2] |
| E. faecalis | Amoxicillin | 246 | - | 0.5 | - | [8] |
| E. faecium (Ampicillin-susceptible) | Amoxicillin | 26 | 0.06 - 2 | - | - | [9] |
| E. faecalis | Amoxicillin | 34 (endodontic isolates) | 0.5 - 2 | - | - | [10] |
| Vancomycin-Resistant E. faecium (VREF) | Quinupristin/Dalfopristin | 82 | - | - | 0.5 | [11] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited source.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on standard broth microdilution methods.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Strains: Clinical or reference isolates of Enterococcus spp.
- Antimicrobial Agents: Stock solutions of this compound (as quinupristin/dalfopristin) and amoxicillin of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the Enterococcus strain from an overnight culture on a non-selective agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of desired concentrations.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the drugs' mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanisms of action and resistance for this compound and amoxicillin.
Conclusion
The choice between this compound (as part of quinupristin/dalfopristin) and amoxicillin for treating Enterococcus infections is highly dependent on the specific species and its resistance profile. Amoxicillin remains a viable option for susceptible E. faecalis isolates.[12] For infections caused by E. faecium, particularly vancomycin-resistant strains, quinupristin/dalfopristin is a more effective agent in vitro.[1][2][11] The data presented in this guide underscores the importance of accurate species identification and antimicrobial susceptibility testing to guide appropriate therapeutic decisions. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the development of novel anti-enterococcal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frcpathprep.com [frcpathprep.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of amoxycillin against enterococci and synergism with aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Dalfopristin and Other Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of dalfopristin, a key component of the streptogramin antibiotic quinupristin-dalfopristin, with other protein synthesis inhibitors. The data presented here, derived from various studies, highlights the landscape of cross-resistance, a critical factor in the development and clinical use of new antimicrobial agents.
Comparative In Vitro Activity of this compound and Other Protein Synthesis Inhibitors
The following table summarizes the minimum inhibitory concentration (MIC) data for quinupristin-dalfopristin and other protein synthesis inhibitors against clinically relevant Gram-positive bacteria, including strains with defined resistance phenotypes. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic Class | Antibiotic | Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptogramin | Quinupristin-Dalfopristin | Staphylococcus aureus (MRSA) | Inducible MLSB | 22 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | Constitutive MLSB | 15 | 0.5 | 1.5 | ||
| Enterococcus faecium (VRE) | - | 96 | - | 2.0 | ||
| Streptococcus pneumoniae | Erythromycin-Resistant | 53 | - | 1.0 | ||
| Streptococcus pyogenes | Erythromycin-Resistant | 53 | - | 0.2 | ||
| Streptococcus agalactiae | Erythromycin-Resistant | 48 | - | 0.5 | ||
| Oxazolidinone | Linezolid | Staphylococcus aureus (MRSA) | - | - | - | 4.0 |
| Enterococcus faecium (VRE) | - | 96 | - | 2.0 | ||
| Streptococcus pneumoniae | Erythromycin-Resistant | 53 | ≤2 | ≤2 | ||
| Streptococcus pyogenes | Erythromycin-Resistant | 53 | ≤2 | ≤2 | ||
| Streptococcus agalactiae | Erythromycin-Resistant | 48 | ≤2 | ≤2 | ||
| Macrolide | Erythromycin | Staphylococcus aureus (MRSA) | Inducible MLSB | 22 | - | - |
| Staphylococcus aureus (MRSA) | Constitutive MLSB | 15 | - | - | ||
| Lincosamide | Clindamycin | Streptococcus pneumoniae | Erythromycin-Resistant (M phenotype) | - | - | - |
| Streptococcus pneumoniae | Erythromycin-Resistant (Inducible MLSB) | - | - | - |
Note: MLSB (Macrolide-Lincosamide-Streptogramin B) resistance. VRE (Vancomycin-Resistant Enterococci). MRSA (Methicillin-Resistant Staphylococcus aureus). Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antibiotic susceptibility and cross-resistance. The data presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI Guideline)
This method involves preparing serial dilutions of antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after a defined incubation period.
1. Preparation of Antibiotic Solutions:
-
Antibiotic stock solutions are prepared at a high concentration in a suitable solvent.
-
A series of twofold serial dilutions of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations in the wells are typically in the range of 0.06 to 128 µg/mL.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Quality control is performed using reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the results.[4][5][6][7][8]
Visualizing Mechanisms and Workflows
Mechanism of Action and Cross-Resistance
This compound (a streptogramin A) and its synergistic partner quinupristin (a streptogramin B) both target the 50S subunit of the bacterial ribosome, but at different sites. Their combined action leads to a bactericidal effect.[9] Cross-resistance with macrolides and lincosamides often occurs due to overlapping binding sites on the 23S rRNA of the 50S subunit.
Caption: Mechanism of action of this compound and other protein synthesis inhibitors.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates a typical workflow for determining cross-resistance between this compound and other protein synthesis inhibitors using the broth microdilution method.
Caption: Workflow for determining cross-resistance using broth microdilution.
Summary of Cross-Resistance Findings
-
This compound and Macrolides/Lincosamides: Significant cross-resistance can occur between streptogramin B (quinupristin) and macrolides/lincosamides in strains exhibiting the MLSB resistance phenotype. This is due to modification of the common ribosomal binding site, typically through methylation by erm genes. While this compound (streptogramin A) has a distinct binding site, its efficacy is compromised when its synergistic partner, quinupristin, is rendered ineffective.
-
This compound and Oxazolidinones: Cross-resistance between quinupristin-dalfopristin and oxazolidinones like linezolid is generally not observed.[10][11] This is because linezolid binds to a unique site on the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from that of streptogramins.[10]
-
Intrinsic Resistance: Some bacterial species, such as Enterococcus faecalis, exhibit intrinsic resistance to quinupristin-dalfopristin, which is not necessarily indicative of cross-resistance with other antibiotic classes.
This guide serves as a starting point for understanding the complex interactions between this compound and other protein synthesis inhibitors. For further in-depth analysis, researchers are encouraged to consult the primary literature cited herein.
References
- 1. [MIC and MBC of quinupristin/dalfopristin of erythromycin-resistant MRSA strains isolated from clinical specimens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro activities of linezolid, quinupristin-dalfopristin, moxifloxacin, and trovafloxacin against erythromycin-susceptible and -resistant streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Dalfopristin in Non-Human Primates: A Comparative Guide to Efficacy and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data on Dalfopristin, a key component of the streptogramin antibiotic Synercid (Quinupristin/Dalfopristin), with a focus on its evaluation in non-human primate models. While direct efficacy studies in primate infection models are notably absent in publicly available literature, this document synthesizes crucial pharmacokinetic data from primate studies and comparative efficacy data from other relevant animal models to offer valuable insights for the research and drug development community.
Executive Summary
This compound, in combination with Quinupristin, presents a potent therapeutic option against multi-drug resistant Gram-positive bacteria. Pharmacokinetic studies in cynomolgus monkeys reveal rapid elimination and wide tissue distribution. Although efficacy studies in non-human primate infection models are not available, research in other animal models, such as rabbits, demonstrates comparable efficacy to standard-of-care antibiotics like vancomycin for serious infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This guide presents the available data to aid in the evaluation of this compound for further pre-clinical and clinical development.
Pharmacokinetic Profile in Non-Human Primates
A pivotal study investigated the pharmacokinetics of Quinupristin/Dalfopristin in cynomolgus monkeys following intravenous infusion. The data reveals rapid clearance of both components from the bloodstream.
Table 1: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Monkeys
| Parameter | Quinupristin | This compound |
| Elimination Half-Life (t½) | ~0.5 hours | ~0.2 hours |
| Primary Route of Elimination | Biliary | Biliary |
| Metabolism | Mainly excreted unchanged | Extensively metabolized |
| Tissue Distribution | Wide, with concentrations in kidney, liver, spleen, and salivary glands exceeding those in blood | Wide |
Data sourced from a pharmacokinetic study in Macaca fascicularis.[1]
Experimental Protocol: Pharmacokinetic Study in Monkeys
Animal Model: Healthy male cynomolgus monkeys (Macaca fascicularis).
Drug Administration: Intravenous infusion of radiolabelled and unlabelled Quinupristin/Dalfopristin.
Sampling: Blood, fluid, and tissue samples were collected at various time points post-infusion to determine drug concentrations.
Analytical Method: High-performance liquid chromatography (HPLC) and selective microbiological assays were used to quantify the concentrations of Quinupristin, this compound, and their metabolites.
Pharmacokinetic Analysis: The elimination half-life, clearance, and volume of distribution were calculated from the concentration-time data.
Comparative Efficacy in Animal Models
In the absence of non-human primate efficacy data, this section presents comparative data from other relevant animal models where this compound (as Quinupristin/Dalfopristin) has been evaluated against infections caused by resistant bacteria. A review of studies in various animal models has shown Quinupristin/Dalfopristin to be as effective as vancomycin against S. aureus, including some methicillin-resistant strains (MRSA).[2]
Table 2: Comparative Efficacy of Quinupristin/Dalfopristin in a Rabbit Endocarditis Model
| Treatment Group | Bacterial Load (log10 CFU/g of vegetation) |
| Control (No Treatment) | 9.5 ± 0.4 |
| Quinupristin/Dalfopristin | 3.2 ± 1.5 |
| Vancomycin | 3.8 ± 1.2 |
Data from a study in a rabbit model of aortic valve endocarditis caused by MRSA. This data is provided as a surrogate for primate efficacy data and should be interpreted with caution.
Experimental Protocol: Rabbit Endocarditis Model
Animal Model: New Zealand White rabbits.
Infection Model: Aortic valve endocarditis was induced by inserting a catheter via the carotid artery to the aortic valve, followed by intravenous inoculation with a clinical isolate of MRSA.
Treatment Regimens:
-
Quinupristin/Dalfopristin: Administered intravenously at a dose simulating human therapeutic exposure.
-
Vancomycin: Administered intravenously at a standard therapeutic dose.
-
Control: No antibiotic treatment.
Efficacy Endpoint: After a defined treatment period, animals were euthanized, and the aortic valve vegetations were excised, homogenized, and quantitatively cultured to determine the bacterial load.
Statistical Analysis: Comparison of bacterial loads between treatment groups and the control group to determine the efficacy of each antibiotic.
Mechanism of Action and Experimental Workflows
Signaling Pathway: Mechanism of Action
This compound and Quinupristin act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Synergistic inhibition of bacterial protein synthesis.
Experimental Workflow: Non-Human Primate Pharmacokinetic Study
The following diagram illustrates the workflow for the pharmacokinetic evaluation of this compound in a non-human primate model.
Caption: Pharmacokinetic study experimental workflow.
Conclusion and Future Directions
The available data from non-human primate pharmacokinetic studies and efficacy studies in other animal models support the continued investigation of this compound, as part of the Quinupristin/Dalfopristin combination, for treating severe Gram-positive infections. The rapid elimination and favorable tissue distribution in monkeys are promising indicators of its potential clinical utility.
However, the significant gap in the literature regarding efficacy studies in non-human primate infection models is a critical consideration for drug development professionals. Such studies would be invaluable for validating the efficacy of this compound in a model that more closely recapitulates human physiology and immunology, particularly for challenging infections like MRSA and vancomycin-resistant Enterococcus faecium. Future research should prioritize the evaluation of this compound's efficacy in established non-human primate models of bacterial infections to provide a more direct and robust dataset for comparison with existing and novel antimicrobial agents. This will be essential for making informed decisions about its progression into late-stage clinical trials and its ultimate role in the clinical setting.
References
Dalfopristin's Enduring Impact: A Comparative Analysis of Post-Antibiotic Effects
For researchers and drug development professionals, understanding the pharmacodynamic properties of antibiotics is paramount to optimizing dosing regimens and combating antimicrobial resistance. The post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter in this assessment. This guide provides a detailed comparison of the PAE of Dalfopristin, a key component of the streptogramin antibiotic Quinupristin-Dalfopristin (Q-D), with other major antibiotic classes, supported by experimental data and detailed protocols.
Quinupristin-Dalfopristin has demonstrated a notably prolonged PAE, particularly against Gram-positive cocci, which sets it apart from many other antimicrobial agents.[1][2][3][4][5][6] This extended effect is a significant therapeutic advantage, potentially allowing for less frequent dosing intervals and improved clinical outcomes.
Comparative Post-Antibiotic Effect (PAE) Data
The following table summarizes the comparative PAE of Quinupristin-Dalfopristin and other antibiotics against various bacterial strains. The data highlights the superior and prolonged PAE of Q-D, especially against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
| Antibiotic | Bacterial Strain(s) | Growth Phase | Exposure Time (h) | PAE (h) | Reference |
| Quinupristin-Dalfopristin | S. aureus (MSSA & MRSA) | Exponential | 1 | 1.3 - 5.0 | [7] |
| S. aureus (MSSA & MRSA) | Lag | 1 | 0.4 - 1.5 | [7] | |
| S. aureus (MSSA & MRSA) | Lag | 4 | 0.6 - 6.9 | [7] | |
| S. pneumoniae | Exponential | Not Specified | Mean: 2.8 | [1][3] | |
| S. aureus | Exponential | Not Specified | Mean: 4.7 | [1][3] | |
| E. faecium (Vancomycin-susceptible) | Exponential | Not Specified | Mean: 8.5 | [1][3] | |
| E. faecium (Vancomycin-resistant) | Exponential | Not Specified | Mean: 2.6 | [1][3] | |
| Vancomycin | S. aureus 306/94 | Exponential | 1 | 0.5 - 0.9 | [7] |
| S. aureus (MRSA) | Exponential | 1 | 0.8 - 1.1 | [7] | |
| Gentamicin | S. aureus 306/94 | Exponential | 1 | 1.3 - 2.5 | [7] |
| Moxifloxacin | S. aureus 306/94 | Exponential | 1 | 0.8 - 1.9 | [7] |
| Cefotaxime | S. aureus 306/94 | Exponential | 1 | 0.5 - 0.9 | [7] |
| Ceftriaxone | S. aureus 306/94 | Exponential | 1 | 0.5 - 0.9 | [7] |
| Roxithromycin | S. aureus 306/94 | Exponential | 1 | 1.2 - 1.7 | [7] |
| S. aureus (Lag Phase) | 1 | 0.1 - 0.4 | [7] |
Experimental Protocols for PAE Determination
The determination of the post-antibiotic effect is a standardized in-vitro procedure. The following protocol is a synthesis of methodologies described in the cited literature.[7]
1. Bacterial Culture Preparation:
- Bacterial strains are grown overnight in an appropriate broth medium (e.g., Iso-Sensitest broth) at 37°C.
- For studies on exponentially growing cultures, the overnight culture is diluted (e.g., 1:100) in fresh, pre-warmed broth and incubated for a period (e.g., 1 hour) to ensure the bacteria are in the logarithmic growth phase.[7]
- For studies on non-growing (lag phase) cultures, the overnight culture is used directly.[7]
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specified concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1 or 4 hours).
- The control group is incubated without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a significant dilution (e.g., 1:1000) of the culture in fresh, pre-warmed broth to a concentration well below the MIC.
4. Monitoring Bacterial Regrowth:
- Viable counts (Colony Forming Units per milliliter, CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.
- The plates are incubated overnight, and colonies are counted.
5. PAE Calculation:
- The PAE is calculated using the formula: PAE = T - C
- T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.
- C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying mechanism of this compound's prolonged PAE, the following diagrams are provided.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
The prolonged PAE of Quinupristin-Dalfopristin is attributed to the formation of a highly stable ternary complex with the bacterial ribosome.[7] This complex effectively inhibits protein synthesis, and its stability ensures that this inhibition persists long after the drug has been removed from the surrounding medium.
Caption: Mechanism of Quinupristin-Dalfopristin's prolonged PAE.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aafp.org [aafp.org]
- 3. Postantibiotic effect and postantibiotic sub-MIC effect of quinupristin-dalfopristin against gram-positive and -negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pronounced postantibiotic effect of quinupristin-dalfopristin in static cultures of Staphylococcus aureus: an effect not seen with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 7. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of New Antibiotics Versus Dalfopristin for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibiotic treatment for acute bacterial skin and skin structure infections (ABSSSI), particularly those caused by resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), has evolved significantly since the approval of the streptogramin combination dalfopristin/quinupristin. This guide provides a detailed, data-driven comparison of this compound/quinupristin against a new generation of antibiotics: the lipoglycopeptides dalbavancin and oritavancin, the oxazolidinone tedizolid, and the fifth-generation cephalosporin ceftaroline.
Executive Summary
While direct head-to-head clinical trials between this compound/quinupristin and these newer agents for skin infections are scarce, a comparative analysis is possible through common comparators used in clinical trials—primarily vancomycin and linezolid—and in vitro susceptibility data. The newer antibiotics generally offer advantages in terms of dosing frequency and tolerability, with non-inferior efficacy to standard-of-care therapies. This compound/quinupristin remains a relevant agent, particularly for vancomycin-resistant Enterococcus faecium (VRE) infections, but its use in skin infections has been largely superseded by these newer options due to a higher incidence of adverse events.
Mechanism of Action
The antibacterial mechanisms of these agents target critical cellular processes, primarily protein and cell wall synthesis.
This compound/Quinupristin
This compound and quinupristin are individual bacteriostatic agents that, in combination, exhibit synergistic and bactericidal activity. They bind to separate sites on the 50S subunit of the bacterial ribosome, inhibiting protein synthesis at two different steps of the elongation cycle.
Safety Operating Guide
Proper Disposal of Dalfopristin: A Guide for Laboratory Professionals
The safe and compliant disposal of Dalfopristin, a streptogramin antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of environmental contamination and ensures compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[1] It is crucial to note that state and local regulations may be more stringent than federal guidelines.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure full compliance.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
The first critical step is to determine if the this compound waste is considered hazardous. Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] this compound itself is not explicitly listed as a hazardous waste. However, any solvents or other chemicals mixed with this compound must also be evaluated.
-
Action: Segregate this compound waste from other laboratory waste streams at the point of generation. This includes unused or expired pure this compound, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated personal protective equipment (PPE).
-
Best Practice: Maintain separate, clearly labeled waste containers for this compound-containing materials.
2. Spill Management:
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
-
Action:
-
Personnel involved in the cleanup should wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3][4]
-
Minimize dust generation.[3] Use methods to gently sweep or vacuum the spilled powder.
-
Collect the spilled material in a labeled, sealed container for disposal.[3][5]
-
Clean the spill area thoroughly to remove any residual contamination.[4]
-
Avoid flushing spilled this compound down the drain or allowing it to enter water supplies or sewers.[5][6]
-
3. Disposal of Non-Hazardous this compound Waste:
If it is determined that the this compound waste is not hazardous according to RCRA and local regulations, the following general guidelines for non-hazardous pharmaceutical waste should be followed.
-
Option 1: Drug Take-Back Programs: The most recommended method of disposal for unused pharmaceuticals is a drug take-back program.[7][8] While often geared towards consumers, many institutions have similar programs for laboratory waste.
-
Option 2: Disposal in Household Trash (with precautions): If a take-back program is not available, unused non-hazardous this compound can be disposed of in the trash with the following precautions:[9][10]
-
Remove the this compound from its original container. Do not crush tablets or capsules.[10]
-
Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[9][10] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[9][10]
-
Before discarding the original container, scratch out all personal or identifying information from the label.[7][10]
-
4. Disposal of Hazardous this compound Waste:
If the this compound waste is determined to be hazardous, it must be managed by a licensed hazardous waste vendor.
-
Action:
-
Package the hazardous this compound waste in a designated, properly labeled container.
-
Arrange for pickup and disposal by your institution's approved hazardous waste contractor.
-
Ensure all shipping and manifest paperwork is completed and retained as required by law.
-
5. Prohibited Disposal Methods:
-
Sewer Disposal: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a licensed EHS professional.[7][9] The EPA has banned the sewering of hazardous waste pharmaceuticals.[11]
-
Incineration: While high-temperature incineration is often the preferred method for pharmaceutical waste destruction, this should only be carried out by a licensed and permitted facility.[12][13] Do not attempt to incinerate this compound waste in a standard laboratory incinerator.
Experimental Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. medline.com [medline.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. trihydro.com [trihydro.com]
- 12. iwaste.epa.gov [iwaste.epa.gov]
- 13. unhcr.org [unhcr.org]
Personal protective equipment for handling Dalfopristin
This guide provides crucial safety and logistical information for laboratory professionals handling Dalfopristin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, minimizing dust generation and accumulation is a primary concern. Appropriate personal protective equipment should be worn to avoid contact.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn if there is any possibility of eye contact. |
| Hand Protection | Impervious Gloves | Recommended for all handling procedures, especially during bulk processing. Double gloving may be advisable.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory | Respirator | An appropriate respirator with a sufficient protection factor should be used to control exposure.[3] |
Occupational Exposure Limits
As of the latest review, specific Occupational Exposure Limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA, the Recommended Exposure Limit (REL) from NIOSH, or the Threshold Limit Value (TLV) from ACGIH have not been established for this compound.[4][5][6]
In the absence of a specific OEL, an Occupational Exposure Band (OEB) classification system is often utilized for pharmaceuticals.[1][3] This system categorizes substances based on their potential hazard, guiding the implementation of appropriate control measures.[1][3] Engineering controls, such as general room ventilation, should be considered the primary means of controlling exposure, especially in processes that may generate dust or fumes.[1][3]
Spill Management Protocol
A prompt and well-defined response to a this compound spill is essential to mitigate potential hazards. The following workflow provides a step-by-step guide for managing a laboratory spill.
Experimental Protocol for Spill Cleanup:
-
Notification and Isolation: Immediately alert all personnel in the vicinity of the spill. Evacuate the immediate area to prevent further contamination.
-
Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined in Table 1, including double gloves, a lab coat, eye protection, and a respirator.
-
Containment: Gently cover the spill with absorbent pads or paper towels to prevent splashing and aerosolization.[7]
-
Decontamination: Carefully pour a suitable disinfectant, such as a freshly prepared 10% bleach solution, around the edges of the spill, allowing it to flow inward.[8]
-
Contact Time: Allow the disinfectant to remain in contact with the spilled material for a minimum of 15-20 minutes to ensure effective decontamination.[7]
-
Cleanup: Use forceps to pick up any broken glass or larger pieces of contaminated material and place them in a designated sharps container.[7] Wipe up the spill and absorbent material, working from the outside in.
-
Final Wipe-Down: Thoroughly wipe the entire spill area again with disinfectant-soaked towels.
-
Waste Collection: Place all contaminated materials, including absorbent pads, gloves, and disposable PPE, into a clearly labeled biohazard bag.[7][9]
-
Equipment Decontamination: Any non-disposable equipment used in the cleanup process should be thoroughly decontaminated.
-
Disposal: The sealed biohazard bag should be disposed of through a licensed medical or hazardous waste contractor.
-
Personal Hygiene: After completing the cleanup, remove all PPE and wash hands and any potentially exposed skin thoroughly with soap and water.[7]
Disposal Plan
Proper disposal of expired or waste this compound is critical to prevent environmental contamination and ensure regulatory compliance. Flushing pharmaceuticals down the toilet or discarding them in the regular trash is not appropriate.
Operational Plan for this compound Disposal:
-
Collection and Segregation:
-
Collect all this compound waste, including unused product, contaminated labware, and materials from spill cleanups, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is securely sealed to prevent leakage.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and a description of the contents (e.g., "this compound Waste").
-
Store the container in a secure, designated area away from general laboratory traffic.
-
-
Disposal Method:
-
The primary recommended method for disposal is to return the pharmaceutical to the manufacturer if possible.
-
Alternatively, the waste must be handled by a state-licensed medical or hazardous waste contractor. The contractor will transport the securely packaged material for disposal in a licensed hazardous or toxic waste landfill or by incineration.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, including dates, quantities, and the name of the disposal contractor. This documentation is essential for regulatory compliance.
-
References
- 1. medline.com [medline.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. worksafebc.com [worksafebc.com]
- 7. UNF: Laboratory Spills [unf.edu]
- 8. Spill in Laboratory [ors.od.nih.gov]
- 9. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
